Methyl 3,3-diphenylpropanoate
Description
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
methyl 3,3-diphenylpropanoate |
InChI |
InChI=1S/C16H16O2/c1-18-16(17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI Key |
JFNSORWJLKDFCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of methyl 3,3-diphenylpropanoate
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 3,3-Diphenylpropanoate
Introduction
Methyl 3,3-diphenylpropanoate (CAS No. 23426-03-1) is a unique ester distinguished by the presence of a geminal diphenyl group at the β-position of the carboxylate function. This structural feature imparts significant steric bulk and electronic properties that influence its reactivity and make it a valuable intermediate in advanced organic synthesis. While not as extensively documented as simpler esters, its core structure, the 3,3-diphenylpropyl moiety, is a recognized scaffold in medicinal chemistry. For instance, it forms the backbone of N-methyl-3,3-diphenylpropylamine, a critical intermediate in the synthesis of the antihypertensive drug Lercanidipine.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and chemical behavior of methyl 3,3-diphenylpropanoate, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis and Mechanistic Insight
The synthesis of methyl 3,3-diphenylpropanoate can be approached through several established methodologies in organic chemistry. A robust and logical pathway involves the conjugate addition (Michael addition) of a methyl acetate enolate to 1,1-diphenylethylene. This method is advantageous as it constructs the carbon skeleton in a single, efficient step.
The choice of base is critical for the success of this reaction. A strong, non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) is ideal.[3][4] LDA ensures the rapid and complete deprotonation of methyl acetate to form the lithium enolate, preventing self-condensation of the ester (a competing Claisen condensation).[3] The reaction is typically performed at low temperatures (-78 °C) to maintain the stability of the enolate and control the reaction rate upon addition of the electrophile.
Caption: Proposed Synthesis of Methyl 3,3-Diphenylpropanoate
Experimental Protocol: Synthesis via Conjugate Addition
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine is added, followed by the slow, dropwise addition of n-butyllithium to generate LDA in situ. After stirring for 30 minutes, methyl acetate is added dropwise, and the solution is stirred for an additional hour to ensure complete formation of the lithium enolate.
-
Conjugate Addition: A solution of 1,1-diphenylethylene in anhydrous THF is added slowly to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for several hours until analysis (e.g., by TLC) indicates consumption of the starting material.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure methyl 3,3-diphenylpropanoate.
Molecular and Physical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on its structure and comparison with related compounds.
| Property | Value | Source |
| IUPAC Name | Methyl 3,3-diphenylpropanoate | - |
| CAS Number | 23426-03-1 | - |
| Molecular Formula | C₁₆H₁₆O₂ | Calculated |
| Molecular Weight | 240.30 g/mol | Calculated |
| Appearance | Colorless oil or low-melting solid | Predicted |
| Boiling Point | > 300 °C | Predicted |
| Density | ~1.1 g/cm³ | Predicted |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc, acetone) | Predicted |
Spectroscopic Characterization (Predicted)
The structural features of methyl 3,3-diphenylpropanoate give rise to a predictable spectroscopic signature. A skilled chemist can anticipate the key features in its NMR, IR, and mass spectra, which are essential for reaction monitoring and product confirmation.
| Spectrum | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale |
| ¹H NMR | -OCH₃ (s, 3H) | δ 3.6 - 3.7 ppm | Standard methyl ester singlet. |
| -CH₂ - (d, 2H) | δ 2.9 - 3.1 ppm | Methylene protons adjacent to a carbonyl, split by the benzylic CH. | |
| -CH (Ph)₂ (t, 1H) | δ 4.4 - 4.6 ppm | Methine proton at the benzylic position, deshielded by two phenyl groups and the ester, split by the adjacent CH₂. | |
| Ar-H (m, 10H) | δ 7.2 - 7.4 ppm | Aromatic protons of the two phenyl rings. | |
| ¹³C NMR | C =O | δ ~172 ppm | Ester carbonyl carbon. |
| C H(Ph)₂ | δ ~50 ppm | Benzylic methine carbon. | |
| C H₂ | δ ~45 ppm | Methylene carbon alpha to the carbonyl. | |
| -OC H₃ | δ ~52 ppm | Methyl ester carbon. | |
| Ar-C | δ 126 - 145 ppm | Aromatic carbons (multiple signals expected). | |
| IR | C=O stretch (ester) | 1735 - 1745 cm⁻¹ | Strong, characteristic absorption for a saturated ester carbonyl. |
| C-O stretch (ester) | 1150 - 1250 cm⁻¹ | Strong absorption for the ester C-O single bond. | |
| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | Characteristic C-H stretches for sp² carbons. | |
| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | Multiple bands typical of aromatic ring systems. | |
| Mass Spec (EI) | [M]⁺ | m/z = 240 | Molecular ion peak. |
| [M - OCH₃]⁺ | m/z = 209 | Loss of the methoxy radical. | |
| [CH(Ph)₂]⁺ | m/z = 167 | Stable diphenylmethyl (benzhydryl) cation, likely the base peak. |
Core Chemical Reactivity
The reactivity of methyl 3,3-diphenylpropanoate is governed by three primary sites: the electrophilic ester carbonyl, the acidic α-protons on the C2 methylene group, and the C-O ester linkage.
Ester Hydrolysis (Saponification)
The conversion of the ester back to its corresponding carboxylic acid, 3,3-diphenylpropanoic acid, is a fundamental transformation. While acid-catalyzed hydrolysis is possible, it is a reversible equilibrium-driven process.[5] In contrast, base-mediated hydrolysis, or saponification, is irreversible because the final step forms a carboxylate salt, which is unreactive towards the alcohol byproduct. This makes it the preferred method for quantitative conversion.
-
Dissolve methyl 3,3-diphenylpropanoate in a mixture of methanol or ethanol and water.
-
Add an excess (2-3 equivalents) of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the pH is ~1-2.
-
The carboxylic acid product will precipitate and can be collected by vacuum filtration or extracted with an organic solvent.
-
Wash the isolated product with cold water and dry to yield 3,3-diphenylpropanoic acid.
Reduction to 3,3-Diphenylpropan-1-ol
Esters are readily reduced to primary alcohols using powerful hydride-donating agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[6][7] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
-
Safety First: LiAlH₄ is a pyrophoric and water-reactive solid. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (nitrogen or argon).
-
Setup: Add a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF) to a flame-dried, inerted flask equipped with a stirrer and a dropping funnel.
-
Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of methyl 3,3-diphenylpropanoate in the same anhydrous solvent dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Workup (Fieser method): Cautiously quench the reaction by cooling to 0 °C and adding, sequentially and dropwise, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an organic solvent.
-
Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3,3-diphenylpropan-1-ol, which can be further purified by chromatography or distillation.
α-Carbon Functionalization via Enolate Chemistry
The methylene protons at the C2 position are acidic (pKa ≈ 25 in DMSO) and can be removed by a strong base to form a nucleophilic enolate.[8] This enolate can then react with a variety of electrophiles, enabling the synthesis of α-substituted derivatives. As with the synthesis, LDA is the preferred base to ensure complete and irreversible enolate formation.[4]
Caption: α-Alkylation via Enolate Intermediate
-
Enolate Formation: Following the procedure for synthesis (Step 1 & 2), generate the lithium enolate of methyl 3,3-diphenylpropanoate using LDA in anhydrous THF at -78 °C.
-
Alkylation: Add a suitable electrophile (e.g., methyl iodide, benzyl bromide) dropwise to the cold enolate solution. The reaction is typically rapid.
-
Workup: Quench, extract, and purify the product as described in the synthesis protocol to yield the α-substituted ester. This strategy is a powerful tool for building molecular complexity.
Applications in Drug Discovery and Development
The 3,3-diphenylpropanoic acid scaffold is a valuable building block for creating molecules with diverse biological activities. The gem-diphenyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the propanoic acid tail provides a handle for further modification.
Derivatives of this scaffold have been investigated as potential antimicrobial and anticancer agents.[9][10][11] For example, studies on related N-aryl-substituted β-amino acid derivatives highlight their potential as scaffolds for developing agents that target drug-resistant pathogens and cancers.[9][11] The synthesis of various diphenylpropionamide derivatives has been explored to evaluate their antioxidant and antiproliferative activities.[10] The ability to functionalize the molecule at the carboxylate group (forming amides, other esters) or at the α-carbon allows for the generation of large libraries of compounds for screening, a common practice in modern drug discovery.
Safety and Handling
While a specific, comprehensive safety profile for methyl 3,3-diphenylpropanoate is not available, its handling should follow standard laboratory procedures for organic esters.[12]
-
General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid breathing vapors or mists.[12]
-
Irritation: May cause skin and serious eye irritation.[12] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
This guide serves as a foundational resource for understanding and utilizing methyl 3,3-diphenylpropanoate. The principles of its synthesis and reactivity are well-established, providing a reliable basis for its application in complex synthetic challenges.
References
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PubChem. Methyl 3-hydroxy-3,3-diphenylpropanoate. National Center for Biotechnology Information. Accessed March 2026. [Link]
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PrepChem.com. Synthesis of methyl 3-phenylpropionate. PrepChem.com. Accessed March 2026. [Link]
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NP-MRD. Showing NP-Card for methyl phenylpropionate (NP0267735). Natural Products Magnetic Resonance Database. Accessed March 2026. [Link]
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Kavaliauskas, P., et al. (2025). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. Pathogens, 14(5), 484. MDPI. Accessed March 2026. [Link]
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Ammazzalorso, A., et al. (2015). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 20(2), 2034-2046. PMC. Accessed March 2026. [Link]
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Dias, R. M. P., et al. One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O-H bonds. Royal Society of Chemistry. Accessed March 2026. [Link]
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Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Accessed March 2026. [Link]
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PubMed. 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. National Library of Medicine. Accessed March 2026. [Link]
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AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Accessed March 2026. [Link]
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Jasperse, J. Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. Concordia College. Accessed March 2026. [Link]
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Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Accessed March 2026. [Link]
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University of Oxford. III Enolate Chemistry. University of Oxford. Accessed March 2026. [Link]
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da S. L. e. Santos, L., et al. (2004). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 15(4). SciELO. Accessed March 2026. [Link]
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PubChem. Methyl 3-phenylpropanoate. National Center for Biotechnology Information. Accessed March 2026. [Link]
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Chemistry LibreTexts. 5.5: Alkylation of Enolate Ions. Chemistry LibreTexts. Accessed March 2026. [Link]
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University of Leeds. Experiment 5: Reductions with Lithium Aluminium Hydride. University of Leeds. Accessed March 2026. [Link]
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ResearchGate. Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters?. ResearchGate. Accessed March 2026. [Link]
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Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. Accessed March 2026. [Link]
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ACS Publications. Enzymic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate: observations on an enzyme active-site model. The Journal of Organic Chemistry. Accessed March 2026. [Link]
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Methyl 3,3-diphenylpropanoate vs ethyl 3,3-diphenylpropanoate stability
An In-depth Technical Guide to the Comparative Stability of Methyl 3,3-diphenylpropanoate and Ethyl 3,3-diphenylpropanoate
Abstract
The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical attribute that influences its development, formulation, and shelf-life. This technical guide provides a comprehensive analysis of the comparative stability of two closely related ester compounds: methyl 3,3-diphenylpropanoate and ethyl 3,3-diphenylpropanoate. By examining the intrinsic molecular structure and applying the principles of forced degradation, we will elucidate the primary degradation pathways and predict the relative stability of these molecules. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of ester stability, grounded in mechanistic principles and practical experimental design.
Introduction: The Central Role of Molecular Structure in Chemical Stability
Methyl 3,3-diphenylpropanoate and ethyl 3,3-diphenylpropanoate are structurally analogous compounds, differing only by the alkyl group of the ester functionality—a methyl versus an ethyl group. This seemingly minor variation can introduce subtle but significant differences in their physicochemical properties, most notably their susceptibility to degradation. Understanding these differences is paramount in a pharmaceutical context, where degradation can lead to loss of potency and the formation of potentially toxic impurities.
Forced degradation, or stress testing, is an essential component of pharmaceutical development.[1][2] It involves subjecting a compound to harsh conditions—such as extremes of pH, temperature, oxidation, and light—to accelerate its decomposition.[1][3] The data generated from these studies are invaluable for identifying degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3][4] This guide will dissect the theoretical underpinnings of ester stability and provide a robust framework for experimentally comparing these two molecules.
Theoretical Framework: Key Factors Governing Ester Stability
The stability of an ester is primarily dictated by the interplay of steric and electronic effects at the carbonyl center. The most common degradation pathway for esters is hydrolysis, which can be catalyzed by either acid or base.
Hydrolytic Degradation
Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol.[5]
-
Acid-Catalyzed Hydrolysis : This is a reversible reaction where the carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6] The reaction with pure water is typically very slow and requires an acid catalyst.[5]
-
Base-Catalyzed Hydrolysis (Saponification) : This process involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5] This reaction is generally faster and irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide, forming a resonance-stabilized carboxylate salt.[5]
Steric and Electronic Influences
-
Steric Hindrance : This is arguably the most significant factor for the title compounds. The 3,3-diphenylpropanoate moiety features two bulky phenyl groups attached to the β-carbon. While not directly bonded to the carbonyl carbon, their size creates a sterically congested environment that shields the carbonyl group from the approach of nucleophiles like water or hydroxide ions.[7][8] When comparing the methyl and ethyl esters, the ethyl group is larger than the methyl group, imparting slightly more steric hindrance. This increased bulk is expected to marginally slow the rate of hydrolysis for the ethyl ester compared to the methyl ester.[9]
-
Electronic Effects : The two phenyl groups are situated on the β-carbon and thus have a minimal inductive or resonance effect on the electrophilicity of the distant carbonyl carbon. The primary electronic characteristics are dictated by the ester functional group itself. The difference in the inductive effect between a methyl and an ethyl group is negligible and not considered a significant differentiating factor for stability in this case.
Thermal and Photolytic Degradation
-
Thermal Stability : Aromatic esters often exhibit enhanced thermal stability due to the presence of aromatic rings, which can lead to more stable molecular packing and higher energy requirements for decomposition.[10] At elevated temperatures, esters can degrade via complex radical mechanisms or elimination reactions.[11][12] For both methyl and ethyl 3,3-diphenylpropanoate, the degradation pathways under thermal stress are expected to be very similar, as they would likely involve the common diphenylpropyl portion of the molecule.
-
Photostability : The presence of two phenyl groups means these molecules will absorb UV radiation. This absorption can lead to photochemical degradation.[13] However, since this chromophore is common to both molecules, their inherent susceptibility to photodegradation is predicted to be nearly identical.
Experimental Design: A Protocol for Forced Degradation Studies
To empirically validate the theoretical predictions, a comprehensive forced degradation study is required. The primary goal is to achieve a target degradation of 5-20% of the parent drug, which is sufficient to detect and identify degradation products without overly complicating the resulting chromatogram.[14]
Materials and Analytical Method
-
Compounds : Methyl 3,3-diphenylpropanoate, Ethyl 3,3-diphenylpropanoate.
-
Reagents : Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, and water.
-
Instrumentation : A validated HPLC system with a UV detector is the preferred analytical tool.[15][16] The phenyl groups provide a strong chromophore, allowing for sensitive detection around 254 nm.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Step-by-Step Stress Condition Protocols
The following protocols are designed to assess stability under various stress conditions as recommended by ICH guidelines.[2][3]
-
Preparation of Stock Solutions : Prepare stock solutions of both methyl and ethyl 3,3-diphenylpropanoate in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis :
-
To 1 mL of stock solution, add 9 mL of 0.1 M HCl.
-
Heat the mixture at 60 °C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis :
-
To 1 mL of stock solution, add 9 mL of 0.1 M NaOH.
-
Maintain the mixture at room temperature (25 °C).
-
Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Neutralize each aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation :
-
To 1 mL of stock solution, add 9 mL of 3% H₂O₂.
-
Maintain the mixture at room temperature (25 °C), protected from light.
-
Withdraw aliquots at 2, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation :
-
Place a small quantity of the solid compound in a vial.
-
Heat in an oven at 80 °C for 48 hours.
-
Dissolve the stressed solid in acetonitrile to the target concentration for HPLC analysis.
-
-
Photostability :
-
Expose a solution of the compound (1 mg/mL in acetonitrile) to light conditions as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples by HPLC after the exposure period.
-
Comparative Stability Analysis and Predicted Outcomes
Based on the theoretical principles, a clear prediction of the relative stability can be made.
Table 2: Predicted Comparative Stability
| Stress Condition | Methyl 3,3-diphenylpropanoate | Ethyl 3,3-diphenylpropanoate | Rationale for Difference |
| Acidic Hydrolysis | Less Stable | More Stable | Lower steric hindrance from the methyl group allows for faster nucleophilic attack by water. |
| Basic Hydrolysis | Less Stable | More Stable | Lower steric hindrance from the methyl group allows for faster nucleophilic attack by hydroxide. |
| Oxidative | Similar Stability | Similar Stability | The primary site of degradation is the common 3,3-diphenylpropyl moiety, not the ester alkyl group. |
| Thermal | Similar Stability | Similar Stability | The decomposition energy is primarily dependent on the core molecular structure, which is identical. |
| Photolytic | Similar Stability | Similar Stability | The UV-absorbing chromophore (phenyl rings) is identical in both molecules. |
The most significant difference in stability is expected under hydrolytic conditions. Base-catalyzed hydrolysis will be markedly faster than acid-catalyzed hydrolysis for both compounds. We predict that methyl 3,3-diphenylpropanoate will degrade at a discernibly faster rate than its ethyl counterpart under both acidic and basic conditions.
Conclusion
While both methyl 3,3-diphenylpropanoate and ethyl 3,3-diphenylpropanoate are expected to be relatively stable molecules due to the significant steric protection afforded by the two phenyl groups, a discernible difference in their stability profiles is predicted. The primary differentiating factor is the steric bulk of the ester's alkyl group. Ethyl 3,3-diphenylpropanoate is predicted to be more stable towards hydrolytic degradation than methyl 3,3-diphenylpropanoate. This is a direct consequence of the slightly larger size of the ethyl group providing greater steric hindrance against nucleophilic attack at the carbonyl carbon. For other degradation pathways, such as oxidation, thermal stress, and photolysis, the stability of the two compounds is expected to be virtually identical, as these degradation mechanisms would likely target the common diphenylpropyl backbone. This guide provides the theoretical basis and a practical experimental template for confirming these predictions, underscoring the importance of integrating mechanistic understanding with empirical stability testing in chemical and pharmaceutical development.
References
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Irikura, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Available at: [Link]
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Catalyst + Talent. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Catalyst + Talent Whitepaper. Available at: [Link]
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Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova Resources. Available at: [Link]
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RUA. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. University of Alicante Institutional Repository. Available at: [Link]
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MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1653. Available at: [Link]
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Reis, M. M., & R. A. C. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 557-564. Available at: [Link]
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ResearchGate. (2015). Thermal degradation of esters/ethers derived from tartaric acid. Journal of Analytical and Applied Pyrolysis. Available at: [Link]
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Veeprho. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho Laboratories Pvt. Ltd. Available at: [Link]
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PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2029. Available at: [Link]
-
Chemical Synthesis Database. (n.d.). methyl 3-amino-3-phenylpropanoate. Chemical Synthesis Database. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC Technologies. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. PrepChem.com. Available at: [Link]
- Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine. Google Patents.
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Available at: [Link]
-
ProQuest. (1969). The thermal decomposition of esters, polyesters and related substances. ProQuest Dissertations & Theses Global. Available at: [Link]
-
Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Labinsights. Available at: [Link]
-
Chapman, N. B., et al. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates... Journal of the Chemical Society B: Physical Organic, 178-185. Available at: [Link]
-
Hall, C. D., et al. (1968). Steric Hindrance in the Alkaline Hydrolysis of Phosphinate Esters. Chemical Communications (London), (12), 677-678. Available at: [Link]
-
PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. Available at: [Link]
-
Synerzine. (2018). Ethyl-3-phenyl propionate Safety Data Sheet. Synerzine. Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. Available at: [Link]
-
Science.gov. (n.d.). Methyl ester hydrolysis: Topics. Science.gov. Available at: [Link]
-
DeTar, D. F., & Tenpas, C. J. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society, 98(24), 7903–7908. Available at: [Link]
-
Taylor & Francis Online. (2006). Hydrothermal decomposition of esters under high pressure. Journal of Chemical Engineering of Japan, 34(6), 755-761. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. PrepChem.com. Available at: [Link]
-
ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. ResearchGate. Available at: [Link]
-
Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Analysis of Sucrose Fatty Acid Esters Composition by HPLC. Semantic Scholar. Available at: [Link]
-
Taylor & Francis Online. (2006). Analysis of Sucrose Fatty Acid Esters Composition by HPLC. Journal of Liquid Chromatography, 6(11), 2099-2108. Available at: [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Chem-Impex International. (2013). MSDS of Ethyl 3-amino-3-phenylpropanoate. Chem-Impex International. Available at: [Link]
-
Semantic Scholar. (2018). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Semantic Scholar. Available at: [Link]
-
Chemistry LibreTexts. (2022). Photochemical Electron Transfer to Carboxylic Acid Esters. Chemistry LibreTexts. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 103-25-3 | Product Name : Methyl 3-Phenylpropionate. Pharmaffiliates. Available at: [Link]
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The Diphenylpropyl Scaffold: A Technical Deep Dive into Methyl 3,3-Diphenylpropionate
Topic: Methyl 3,3-Diphenylpropionate: Structural Analysis, Synthesis, and Pharmaceutical Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers
Executive Summary
Methyl 3,3-diphenylpropionate (CAS 3461-46-7) represents a critical intermediate in the synthesis of the 3,3-diphenylpropylamine pharmacophore, a structural motif ubiquitous in anticholinergic and antihistaminic therapeutics. Unlike simple phenylpropanoids, the geminal diphenyl substitution at the
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
The molecule consists of a propanoate backbone substituted at the
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | Methyl 3,3-diphenylpropanoate |
| Common Names | Methyl |
| CAS Registry Number | 3461-46-7 |
| Molecular Formula | |
| Molecular Weight | 240.30 g/mol |
| Appearance | Viscous colorless to pale yellow oil (crystallizes upon standing/cooling) |
| Boiling Point | ~170–175 °C at 5 mmHg (Predicted) |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in water |
Spectroscopic Characterization
Accurate identification relies on the distinct coupling patterns between the methine proton (C3-H) and the methylene protons (C2-H
Nuclear Magnetic Resonance (NMR)
The geminal phenyl rings deshield the C3 proton, shifting it downfield compared to a mono-phenyl analog.
Table 2:
Table 3:
Infrared Spectroscopy (IR)
-
C=O Stretch: Strong band at 1735–1740 cm
(Ester carbonyl). -
C-H Stretch (Ar): Weak bands >3000 cm
. -
C-O Stretch: 1150–1250 cm
.
Synthesis Protocols
Two primary routes are dominant: the Fischer Esterification (ideal for lab-scale when the acid is available) and the Friedel-Crafts Hydroarylation (preferred for industrial atom economy).
Route A: Fischer Esterification (Lab Scale)
This method converts 3,3-diphenylpropanoic acid directly to the ester using acid catalysis.
Reaction Scheme:
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge the flask with 3,3-diphenylpropanoic acid (11.3 g, 50 mmol) and anhydrous methanol (50 mL).
-
Catalyst: Add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reaction: Heat to reflux (approx. 65 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the acid spot disappears.
-
Workup:
-
Purification: Concentrate the filtrate to yield the crude ester. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Route B: Friedel-Crafts Hydroarylation (Industrial Route)
This route constructs the carbon skeleton and functionality in a single sequence from methyl cinnamate, utilizing benzene as both reactant and solvent.
Reaction Scheme:
Protocol:
-
Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.
-
Reagents: Dissolve methyl cinnamate (16.2 g, 100 mmol) in anhydrous benzene (60 mL). Note: Benzene is carcinogenic; use toluene if possible, though reactivity may vary, or strict safety controls.
-
Catalyst Addition: Cool to 0 °C. Slowly add anhydrous Aluminum Chloride (AlCl
, 20.0 g, 150 mmol) in portions to control the exotherm. -
Reaction: Allow to warm to room temperature, then heat to 50–60 °C for 3 hours.
-
Quench: Pour the reaction mixture carefully onto ice/HCl mixture to decompose the aluminum complex.
-
Extraction: Separate the organic layer.[2][4] Extract the aqueous layer with diethyl ether or EtOAc.
-
Purification: Wash combined organics with water and brine. Dry and concentrate. Distillation under high vacuum is recommended for high purity.
Visualization: Synthesis Workflow
Caption: Comparative synthesis pathways showing the convergent Hydroarylation route vs. the linear Fischer Esterification.
Pharmaceutical Applications
The 3,3-diphenylpropyl moiety is a "privileged structure" in medicinal chemistry. The ester serves as a divergent intermediate for generating alcohols and amines used in urological and antihistaminic drugs.
Pathway to Fesoterodine & Tolterodine
These drugs are antimuscarinics used to treat overactive bladder. They share a core structure derived from the reduction and functionalization of 3,3-diphenylpropanoic acid derivatives.[5]
-
Reduction: The methyl ester is reduced (using LiAlH
or LiBH ) to 3,3-diphenylpropan-1-ol . -
Activation: The alcohol is converted to a leaving group (Tosylate/Mesylate) or oxidized to the aldehyde.
-
Amination: Displacement with diisopropylamine or reductive amination yields the tertiary amine core found in Tolterodine .
Visualization: Drug Precursor Logic
Caption: The critical role of the ester as a gateway to the diphenylpropylamine class of antimuscarinics.
Safety and Handling
-
Hazards: As an ester, it is combustible. The synthesis involves benzene (carcinogen) and strong acids/Lewis acids (corrosives).
-
Storage: Store in a cool, dry place. The ester is relatively stable but should be kept away from strong oxidizing agents and moisture to prevent hydrolysis back to the acid.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the AlCl
catalyzed step which releases HCl gas.
References
- Preparation of 3,3-Diphenylpropanoic Acid Derivatives:Journal of the American Chemical Society, "Friedel-Crafts Reactions of Cinnamic Esters," Vol. 70, 1948.
- Pharmaceutical Relevance:Journal of Medicinal Chemistry, "Muscarinic Receptor Antagonists: Structure-Activity Relationships of Fesoterodine and Tolterodine Analogs," 2005.
- Synthesis Methodology:Organic Syntheses, Coll. Vol. 4, p.
- Spectroscopic Data:Spectral Database for Organic Compounds (SDBS), SDBS No.
-
Ambrisentan Intermediate: World Intellectual Property Organization (WIPO), Patent WO2010091877, "Process for producing Ambrisentan" (Details on substituted diphenylpropionate esters). Link
Sources
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- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
Engineering Pharmaceutical Intermediates: The Catalytic Synthesis and Application of Methyl 3,3-Diphenylpropanoate
Executive Summary & Chemical Profiling
In modern drug discovery and active pharmaceutical ingredient (API) manufacturing, the strategic selection of core building blocks dictates both the scalability and stereochemical integrity of the final product. Methyl 3,3-diphenylpropanoate (CAS: 23426-03-1) has emerged as a highly versatile, conformationally rigid scaffold (). Characterized by its bulky gem-diphenyl group, this intermediate is instrumental in synthesizing potent endothelin receptor antagonists (e.g., Ambrisentan, Darusentan) and conformationally restricted quaternary α-amino acids used in advanced peptidomimetics.
As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a critical node in a broader synthetic network. This whitepaper deconstructs the validated upstream synthetic modalities of Methyl 3,3-diphenylpropanoate and details the self-validating protocols required to integrate it into downstream pharmaceutical workflows.
Mechanistic Pathways: Synthesis of the Core Scaffold
The industrial and bench-scale synthesis of Methyl 3,3-diphenylpropanoate primarily relies on two orthogonal mechanistic pathways. The selection between these routes depends on the availability of starting materials and the tolerance for specific catalytic systems.
-
Route A: Rhodium-Catalyzed Conjugate Addition (Hayashi-Miyaura Reaction) This route constructs the carbon skeleton via the 1,4-addition of phenylboronic acid to methyl trans-cinnamate. Causality: A Rhodium(I) catalyst is specifically chosen over Copper or Palladium because Rh(I) enables highly regioselective 1,4-addition without competitive 1,2-reduction or Heck-type cross-coupling byproducts. The catalytic cycle relies on water to protonate the intermediate rhodium enolate, ensuring rapid turnover and preventing polymerization (1[1]).
-
Route B: Direct Esterification via Acyl Fluoride Activation Starting from 3,3-diphenylpropanoic acid, direct esterification is achieved using thionyl fluoride (SOF2) or (diethylamino)difluorosulfonium tetrafluoroborate. Causality: Acyl fluorides are targeted over traditional acyl chlorides because the C-F bond is highly resistant to ambient moisture (preventing premature hydrolysis) yet remains exceptionally reactive toward nucleophilic attack by methanol. This thermodynamic balance ensures near-quantitative yields (>99%) without requiring extreme anhydrous conditions (2[2]).
Synthetic pathways and downstream API applications of Methyl 3,3-diphenylpropanoate.
Downstream Pharmaceutical Applications
Endothelin Receptor Antagonists (Ambrisentan & Darusentan)
Ambrisentan is synthesized via the chiral resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoate derivatives. Methyl 3,3-diphenylpropanoate acts as the foundational precursor. Causality: The massive steric bulk of the gem-diphenyl moiety dictates the stereochemical trajectory during the subsequent Darzens condensation and chiral resolution using (S)-dehydroabietylamine. This steric hindrance locks the conformation, allowing the resolving agent to achieve >99% enantiomeric excess for the (S)-isomer required for API efficacy (3[3]).
Quaternary α-Methylated Amino Acids
Peptidomimetics require conformationally restricted amino acids to resist enzymatic degradation and improve target binding. Methyl 3,3-diphenylpropanoate is utilized to synthesize α-methyl-β,β-diphenylalanine ((αMe)Dip). Causality: Double alkylation of the ester group with Grignard reagents forces the resulting peptide chains into highly stable folded conformations, a predicted behavior essential for creating robust therapeutic peptides (4[4]).
Quantitative Data: Physicochemical & Reaction Metrics
Table 1: Standardized Metrics for Methyl 3,3-diphenylpropanoate
| Parameter | Specification / Value |
| Chemical Name | Methyl 3,3-diphenylpropanoate |
| CAS Registry Number | 23426-03-1 |
| Molecular Formula | C16H16O2 |
| Molecular Weight | 240.30 g/mol |
| Appearance | Clear, colorless to bright yellow oil |
| LogP (Estimated) | ~3.7 |
| Yield: Rh-Catalyzed Route | 96% (Flash chromatography purified) |
| Yield: Acyl Fluoride Route | 99% (Aqueous workup purified) |
| 1H NMR Signature (CDCl3) | δ 4.57 (t, J=8.0 Hz, 1H), 3.59 (s, 3H), 3.08 (d, J=8.0 Hz, 2H) |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, embedding real-time analytical checkpoints to confirm mechanistic progression.
Protocol 1: Synthesis via Rhodium-Catalyzed 1,4-Conjugate Addition
-
Preparation of the Catalytic Complex: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(cod)Cl]2 (1.5 mol%) and a suitable phosphine ligand in degassed 1,4-dioxane. Causality: Argon and degassed solvents are critical because Rh(I) complexes are highly susceptible to oxidative deactivation by dissolved O2.
-
Substrate Addition: Add methyl trans-cinnamate (1.0 equiv) and phenylboronic acid (1.25 equiv). Causality: A slight excess of the boronic acid compensates for its competitive protodeboronation side-reaction in the presence of water.
-
Initiation via Base/Water: Inject a degassed aqueous solution of KOH (0.5 equiv). Causality: The base facilitates the transmetalation step by forming a reactive arylboronate intermediate, while water is strictly required to protonate the rhodium enolate, turning over the catalytic cycle.
-
Reaction Monitoring (Self-Validation): Stir at 50 °C. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is deemed complete when the UV-active spot of methyl cinnamate (Rf ~0.6) is fully consumed.
-
Workup and Isolation: Quench with saturated NH4Cl. Extract with EtOAc. Purify via flash chromatography (10% EtOAc in hexane) to yield the product (96% yield). Validation: 1H NMR must confirm the absence of vinylic protons (δ 6.4 and 7.7 ppm) and the presence of a triplet at ~4.57 ppm (CH) and a doublet at ~3.08 ppm (CH2).
Protocol 2: Direct Esterification via Acyl Fluoride Activation
-
Activation of the Carboxylic Acid: To a solution of 3,3-diphenylpropanoic acid (1.0 equiv) in anhydrous dichloromethane at 0 °C, introduce thionyl fluoride (SOF2) (1.2 equiv). Causality: Acyl fluorides prevent yield loss during handling while remaining highly reactive toward alcohols.
-
Nucleophilic Attack: Add anhydrous methanol (5.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HF, preventing the degradation of the ester product without competitively attacking the acyl fluoride.
-
In-Process Monitoring (Self-Validation): Aliquot 10 µL of the reaction mixture into 1 mL of aqueous NaHCO3 and extract with EtOAc. TLC analysis of the organic layer must show the complete disappearance of the highly polar carboxylic acid spot, confirming the consumption of the intermediate acyl fluoride.
-
Workup: Dilute with 1 M aqueous HCl to protonate and remove the DIPEA, followed by washing with water and brine. Dry over MgSO4 and concentrate under reduced pressure. The product is obtained as a clear, colorless oil in >99% yield.
References
- BLD Pharm, "103-25-3 | Methyl 3-phenylpropionate | BLD Pharm" (Contains CAS 23426-03-1 d
- Thieme-connect, "20.5.1.2.
- The Royal Society of Chemistry, "Supporting Inform
- Aidic, "Improved Synthesis Process of Ambrisentan and Darusentan".
- Elsevier / unirioja.es, "Synthesis of enantiopure (aMe)
Sources
Precursors and Synthetic Pathways for 3,3-Diphenylpropylamine: A Technical Guide
Executive Summary
3,3-Diphenylpropylamine (CAS 5586-73-2) is a highly versatile primary amine and a critical pharmacophore building block in medicinal chemistry[1]. It serves as the structural core for numerous active pharmaceutical ingredients (APIs), including anticholinergics (Tolterodine, Fesoterodine, Terodiline) and calcium channel antagonists (Fendiline, Lercanidipine)[1][2]. The industrial and laboratory-scale synthesis of this compound relies heavily on the selection of appropriate upstream precursors. This whitepaper provides an in-depth mechanistic analysis of the primary precursors used in 3,3-diphenylpropylamine synthesis, evaluating their chemical efficiency, reaction pathways, and industrial viability.
Core Precursors and Mechanistic Pathways
The synthesis of 3,3-diphenylpropylamine and its derivatives is generally achieved through one of three primary precursor pathways, each offering distinct advantages depending on the desired substitution pattern of the final amine.
3,3-Diphenylpropionitrile: The Hydrogenation Route
The most industrially scalable precursor for the unsubstituted primary amine is 3,3-diphenylpropionitrile [3].
-
Synthesis of the Precursor: The nitrile is synthesized via a Friedel-Crafts alkylation between cinnamonitrile and benzene, utilizing anhydrous aluminum trichloride (
) as a catalyst[4]. This approach is highly atom-economical, as excess benzene acts as both the solvent and the reactant. -
Conversion to Amine: The nitrile undergoes catalytic hydrogenation to yield 3,3-diphenylpropylamine[3]. The critical mechanistic challenge here is the suppression of secondary and tertiary amine byproducts. During hydrogenation, the intermediate imine can react with the newly formed primary amine to form a dimer. To prevent this, the reaction is flooded with anhydrous ammonia gas, which shifts the equilibrium and competitively inhibits the dimerization[3].
3,3-Diphenylpropanal: The Reductive Amination Route
For the synthesis of N-substituted derivatives (such as Fendiline or N,N-dimethyl-3,3-diphenylpropylamine), 3,3-diphenylpropanal is the preferred precursor[4][5].
-
Conversion to Amine: The aldehyde is subjected to reductive amination with a primary or secondary amine in the presence of a mild reducing agent, such as sodium cyanoborohydride (
)[4][5]. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced. This precursor avoids the harsh pressures required for nitrile hydrogenation and allows for direct functionalization of the nitrogen atom.
4-Phenyl-3,4-dihydrocoumarin: The Advanced Phenolic Route
When synthesizing complex APIs like Tolterodine or Fesoterodine, the target molecule requires a phenolic hydroxyl group on one of the phenyl rings[2]. In these cases, 4-phenyl-3,4-dihydrocoumarin acts as a specialized cyclic precursor.
-
Conversion to Amine: The lactone ring is reduced to a lactol (a cyclic hemiacetal) using reducing agents like diisobutylaluminum hydride (DIBAL-H) or aluminum tert-butoxide. The lactol exists in equilibrium with its open-chain aldehyde form, which is then trapped via reductive amination with diisopropylamine to form the heavily substituted 3,3-diphenylpropylamine backbone[2].
Pathway Visualization
Chemical pathways from various precursors to the 3,3-diphenylpropylamine core.
Quantitative Data & Precursor Comparison
The choice of precursor dictates the reaction conditions, yield, and suitability for specific downstream APIs. The table below summarizes the technical specifications of each route.
| Precursor | Chemical Formula | Primary Transformation | Target Derivatives | Typical Yield | Industrial Viability |
| 3,3-Diphenylpropionitrile | Catalytic Hydrogenation | Unsubstituted primary amine | 93–95%[3] | High (Scalable, low-cost) | |
| 3,3-Diphenylpropanal | Reductive Amination | N-substituted amines (Fendiline) | 65–80%[4] | Medium (Milder conditions) | |
| 4-Phenyl-3,4-dihydrocoumarin | Lactol Reduction + Amination | Phenolic analogs (Fesoterodine) | Variable | High for specific APIs | |
| 3,3-Diphenylpropan-1-ol | Borrowing Hydrogen (Ru) | Complex secondary amines | ~80%[6] | Low (Requires inert atm/Ru) |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocol details the industrial standard for converting 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine. The methodology is designed with built-in causality to explain the physical chemistry behind each step.
Protocol: Catalytic Hydrogenation of 3,3-Diphenylpropionitrile
Objective: High-yield reduction of the nitrile to a primary amine while suppressing dimeric side reactions.
-
Dissolution & Solvent Selection:
-
Action: Dissolve 0.125 moles (approx. 26 g) of 3,3-diphenylpropionitrile in 120 mL of methanol[3].
-
Causality: Methanol is selected as a protic solvent because it effectively solubilizes both the nitrile substrate and the ammonia gas required in step 3. Furthermore, its polarity stabilizes the transition states during the reduction of the carbon-nitrogen triple bond.
-
-
Catalyst Introduction:
-
Action: Add 5 g of Raney Nickel catalyst to the solution[3].
-
Causality: Raney Nickel is highly selective for nitrile reduction. Unlike Palladium on Carbon (Pd/C), which can sometimes trigger unwanted hydrogenolysis or ring hydrogenation under aggressive conditions, Raney Nickel provides a massive, porous surface area ideal for
adsorption at a fraction of the cost of precious metals.
-
-
Ammonia Saturation (Critical Step):
-
Action: Introduce approximately 25 g of anhydrous ammonia gas into the reactor[3].
-
Causality: The reduction of a nitrile proceeds via an intermediate imine (
). Without ammonia, the newly formed primary amine ( ) acts as a nucleophile, attacking the imine to form a secondary amine dimer. Flooding the system with excess ammonia forces the equilibrium backward, ensuring the imine is reduced strictly to the primary amine.
-
-
Pressurized Hydrogenation:
-
Action: Seal the reactor, pressurize with
gas to 2–5 MPa, and heat the system to 80–120°C[3]. Maintain until hydrogen uptake ceases. -
Causality: The high activation energy required to cleave the
-bonds of the nitrile group necessitates elevated temperature and pressure to achieve a complete conversion within a commercially viable timeframe.
-
-
Workup and Quality Control:
-
Action: Vent the reactor, filter off the Raney Nickel catalyst safely (caution: pyrophoric), and evaporate the methanol. Perform vacuum distillation on the crude liquid.
-
Validation: Collect the fraction boiling at 172–175°C at 5 mmHg [3].
-
Causality: Vacuum distillation prevents the thermal degradation of the amine that would occur at atmospheric pressure. The strict boiling point range serves as an immediate, self-validating quality control check for the purity of the 3,3-diphenylpropylamine (yielding a colorless, transparent liquid at ~93% yield)[3].
-
Step-by-step experimental workflow for the catalytic hydrogenation of 3,3-diphenylpropionitrile.
References
- CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine. Google Patents.
- 3,3-Diphenylpropylamine. Grokipedia.
- CA2769498C - Process for obtaining 3,3-diphenylpropylamines. Google Patents.
- 3,3-Diphenyl-N-dimethylpropylamine | CAS 4646-55-3. Benchchem.
- Synthesis, Structure-Affinity Relationships and Modeling of AMDA Analogs at 5-HT2A and H1 Receptors. NIH.
- RU2739376C1 - Method of producing fendiline. Google Patents.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. CA2769498C - Process for obtaining 3,3-diphenylpropylamines - Google Patents [patents.google.com]
- 3. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 4. 3,3-Diphenyl-N-dimethylpropylamine|CAS 4646-55-3 [benchchem.com]
- 5. Synthesis, Structure-Affinity Relationships and Modeling of AMDA Analogs at 5-HT2A and H1 Receptors: Structural Factors Contributing to Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2739376C1 - Method of producing fendiline - Google Patents [patents.google.com]
Fesoterodine precursor methyl 3,3-diphenylpropanoate
Early-Stage Intermediate (ESI) Strategy for Fesoterodine Synthesis
Executive Summary & Strategic Context
In the retrosynthetic analysis of Fesoterodine Fumarate (a competitive muscarinic antagonist for overactive bladder), the construction of the 3,3-diphenylpropyl carbon skeleton is the foundational step. While late-stage functionalization often garners the most attention, the purity and cost-efficiency of the early-stage intermediate (ESI)—Methyl 3,3-diphenylpropanoate —dictates the downstream impurity profile of the final API.
This guide details the technical production of Methyl 3,3-diphenylpropanoate. Unlike generic protocols, this monograph focuses on the Friedel-Crafts Hydroalkylation of methyl cinnamate, a route superior to direct esterification of 3,3-diphenylpropanoic acid due to higher atom economy and streamlined reagent availability.
Key Technical Value:
-
Role: Precursor to 3,3-diphenylpropan-1-ol (via reduction), which is subsequently coupled to form the Fesoterodine amine backbone.
-
Critical Quality Attribute (CQA): Control of the des-phenyl impurity (methyl cinnamate) and acid impurity (hydrolysis product) is paramount, as these carry through to the amine formation step, creating difficult-to-separate analogues.
Synthetic Pathway & Mechanism[1]
The optimal industrial route utilizes a Lewis Acid-catalyzed hydroalkylation of methyl cinnamate with benzene. This approach constructs the quaternary center and the ester functionality in a single, convergent step.
2.1 Reaction Logic
-
Substrate: Methyl Cinnamate (Michael Acceptor).
-
Reagent: Benzene (Solvent & Nucleophile).
-
Catalyst: Aluminum Chloride (
) or Ferric Chloride ( ). -
Mechanism: The Lewis acid activates the
-carbon of the cinnamate, facilitating a nucleophilic attack by the benzene ring (Friedel-Crafts alkylation), followed by re-aromatization.
2.2 Pathway Visualization (DOT)
Caption: Figure 1. Lewis Acid-catalyzed hydroalkylation mechanism converting methyl cinnamate to the target ester.
Detailed Experimental Protocol
This protocol is designed for a 100g scale-up , emphasizing safety and thermal management.
3.1 Reagents & Materials[1][2]
-
Methyl Cinnamate: 100.0 g (0.617 mol)
-
Benzene (Anhydrous): 500 mL (Excess, acts as solvent)
-
Aluminum Chloride (
): 123.0 g (0.925 mol, 1.5 eq) -
HCl (conc.): For quenching
-
Dichloromethane (DCM): For extraction
3.2 Step-by-Step Methodology
-
System Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (with
guard tube), and an internal temperature probe. Purge with . -
Solvent Charge: Charge Benzene (400 mL) into the flask.
-
Causality: Benzene must be anhydrous; moisture deactivates
, releasing HCl gas prematurely and stalling the reaction.
-
-
Catalyst Addition: Cool the benzene to 10–15°C. Add
(123.0 g) portion-wise over 20 minutes.-
Safety: Exothermic dissolution. Maintain Temp < 20°C to prevent benzene boil-off.
-
-
Substrate Addition: Dissolve Methyl Cinnamate (100 g) in the remaining Benzene (100 mL) . Add this solution dropwise to the catalyst slurry over 45 minutes.
-
Process Control: Maintain internal temperature between 20–25°C. Rapid addition leads to polymerization of the cinnamate.
-
-
Reaction Phase: Once addition is complete, warm the mixture to 50–55°C and hold for 6–8 hours.
-
Monitoring: Monitor via HPLC or TLC (Mobile Phase: Hexane/EtOAc 9:1). Look for the disappearance of the Methyl Cinnamate spot (
) and appearance of the product ( ).
-
-
Quenching (Critical): Cool the reaction mass to 0°C. Pour the reaction mixture slowly into Ice/HCl (500g ice + 50mL conc. HCl) .
-
Why: Inverse addition (acid to reaction) can cause violent splattering. The HCl prevents the formation of aluminum hydroxide emulsions.
-
-
Workup: Separate the organic layer.[3][4] Extract the aqueous layer with DCM (
mL). Combine organics. -
Neutralization: Wash combined organics with 5%
(to remove residual acid) followed by Brine . -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Distillation under high vacuum (bp 160–165°C @ 2 mmHg) or recrystallization from Hexane/IPA if solid.
Critical Process Parameters (CPPs) & Quality Control
To ensure the material is suitable for Fesoterodine synthesis, specific parameters must be controlled.
4.1 Process Parameters Table
| Parameter | Range | Impact on Quality |
| 1.3 – 1.6 eq | < 1.3 eq: Incomplete conversion (residual cinnamate). > 1.6 eq: Increased tar/polymer formation. | |
| Reaction Temp | 50 – 55°C | < 45°C: Slow kinetics. > 65°C: Transesterification or hydrolysis byproducts. |
| Benzene Moisture | < 0.05% | High moisture deactivates catalyst, requiring higher loads and causing variability. |
| Quench pH | < 2.0 | High pH during quench leads to aluminum salts precipitating, trapping product and lowering yield. |
4.2 Impurity Profile & Remediation
| Impurity Name | Structure/Origin | Remediation Strategy |
| Methyl Cinnamate | Unreacted Starting Material | Extend reaction time; ensure catalyst quality. Hard to remove downstream. |
| 3,3-Diphenylpropanoic Acid | Hydrolysis of ester | Avoid high temp during quench. Remove via |
| Cinnamic Acid Dimer | Polymerization of SM | Control addition rate of methyl cinnamate. Remove via fractional distillation. |
Downstream Application: The Link to Fesoterodine[6][7]
Methyl 3,3-diphenylpropanoate is not the final drug but the scaffold generator . The immediate next step in the Fesoterodine sequence is the reduction to the alcohol.
Workflow Logic:
-
Ester: Methyl 3,3-diphenylpropanoate[5]
-
Reagent: Lithium Aluminum Hydride (
) or Vitride (Red-Al). -
Product: 3,3-Diphenylpropan-1-ol .
-
Fesoterodine Connection: This alcohol is activated (Tosylate/Mesylate) and reacted with diisopropylamine to form the amine tail of Fesoterodine.
5.1 Process Workflow Diagram (DOT)
Caption: Figure 2. Operational workflow from raw materials to the Fesoterodine alcohol precursor.
References
-
PubChem. (n.d.).[5] Methyl 3,3-diphenylpropanoate (Compound Summary).[5] National Library of Medicine. Retrieved from [Link]
-
Pfizer Inc. (2010). Process for the preparation of Fesoterodine.[3][6][7][8][9][10][11] U.S. Patent Application US20100105943A1. Retrieved from
-
Zydus Cadila. (2013). Processes for the preparation of Fesoterodine.[3][6][7][8][9][10][11] Indian Patent Application 2368/MUM/2010. Retrieved from
-
Organic Syntheses. (1941). Hydrocinnamic acid, beta-phenyl-.[4] Coll. Vol. 1, p. 311. (Foundational chemistry for hydroalkylation). Retrieved from [Link]
Sources
- 1. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. prepchem.com [prepchem.com]
- 5. Methyl 3-hydroxy-3,3-diphenylpropanoate | C16H16O3 | CID 11847256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20140378699A1 - Process for the preparation of fesoterodine - Google Patents [patents.google.com]
- 7. Processes For The Preparation Of Fesoterodine [quickcompany.in]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2009044278A1 - Amorphous fesoterodine fumarate - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
- 11. Method for preparing fesoterodine fumarate - Patent 2251318 [data.epo.org]
Methodological & Application
Synthesis of methyl 3,3-diphenylpropanoate from methyl cinnamate
Precision Synthesis of Methyl 3,3-Diphenylpropanoate via Copper-Catalyzed Conjugate Addition
-Unsaturated EstersExecutive Summary
This Application Note details the optimized protocol for synthesizing methyl 3,3-diphenylpropanoate from methyl cinnamate . While Friedel-Crafts hydroarylation is a viable industrial route, this guide focuses on the Copper-Catalyzed Conjugate Addition of Phenylmagnesium Bromide . This method offers superior regioselectivity and demonstrates critical techniques in organometallic chemistry, including inert atmosphere handling and temperature-controlled nucleophilic addition.
The resulting
Scientific Background & Mechanism[1][2][3]
2.1 The Challenge of Regioselectivity
The reaction of Grignard reagents (
-
Hard Nucleophiles (RMgX): Prefer 1,2-addition
Tertiary Alcohol. -
Soft Nucleophiles (Organocuprates): Prefer 1,4-addition
-Substituted Ester.
By introducing a copper(I) source (CuI), we generate a transient organocuprate species in situ. This "soft" nucleophile selectively attacks the "soft" electrophilic
2.2 Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the formation of the active organocuprate species and the specific orbital interaction leading to the enolate intermediate.
Figure 1: Mechanistic pathway of the Cu-catalyzed conjugate addition. The organocuprate facilitates soft nucleophilic attack at the
Experimental Protocol
3.1 Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| Methyl Cinnamate | 162.19 | 1.0 | 1.62 g (10 mmol) | Substrate |
| PhMgBr (3.0M in Et₂O) | ~181.3 | 1.5 | 5.0 mL | Nucleophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 | 190 mg | Catalyst |
| THF (Anhydrous) | - | Solvent | 20 mL | Solvent |
| Sat. aq. NH₄Cl | - | Quench | 20 mL | Proton Source |
3.2 Equipment Setup
-
Reaction Vessel: 100 mL 2-neck round-bottom flask (flame-dried).
-
Atmosphere: Argon or Nitrogen balloon with septum inlet.
-
Temperature Control: Acetone/Dry Ice bath (-78°C) and Ice/Water bath (0°C).
-
Addition: Syringe pump or pressure-equalizing dropping funnel.
3.3 Step-by-Step Methodology
Step 1: Catalyst Preparation (Inert Atmosphere)
-
Equip the flame-dried flask with a magnetic stir bar and rubber septum.
-
Add CuI (190 mg, 1.0 mmol) .
-
Evacuate and backfill with Argon (3 cycles) to ensure zero moisture.
-
Add anhydrous THF (10 mL) via syringe. Stir to form a suspension.
-
Cool the suspension to 0°C (ice bath).
Step 2: Organocuprate Formation
-
Add PhMgBr (5.0 mL, 15 mmol) dropwise over 5 minutes.
-
Observation: The solution will likely turn a dark color (often dark yellow or grey/black), indicating the formation of the active cuprate species.
-
Stir at 0°C for 15 minutes.
-
Cool the mixture to -78°C (Acetone/Dry Ice). Crucial: Low temperature prevents side reactions.
Step 3: Substrate Addition
-
Dissolve Methyl Cinnamate (1.62 g, 10 mmol) in anhydrous THF (10 mL) in a separate dry vial.
-
Add the substrate solution to the reaction flask dropwise over 15–20 minutes.
-
Note: Slow addition prevents localized heating which could trigger 1,2-addition.
-
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
Step 4: Quench and Workup
-
Monitor reaction progress via TLC (Hexane/EtOAc 9:1). Product (
) is less polar than starting material. -
Once complete, quench by adding saturated aq. NH₄Cl (20 mL) .
-
Caution: Exothermic reaction. Add slowly.
-
-
Stir vigorously until two clear layers form and the aqueous layer turns deep blue (formation of copper-amine complex).
-
Extract with Diethyl Ether (3 x 20 mL) .
-
Wash combined organics with Brine (20 mL) .
-
Dry over anhydrous MgSO₄ , filter, and concentrate in vacuo.
Step 5: Purification
-
Purify the crude oil via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexanes
5% EtOAc/Hexanes. -
Isolate Methyl 3,3-diphenylpropanoate as a white solid or colorless oil.
Process Analytical Technology (PAT) & Validation
To validate the synthesis, compare the isolated product against the following standard spectral data.
4.1 NMR & MS Specifications
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| ¹H NMR | Multiplet (10H) | Aromatic Protons ( | |
| (400 MHz, CDCl₃) | Triplet ( | Benzylic Methine ( | |
| Singlet (3H) | Methyl Ester ( | ||
| Doublet ( | |||
| ¹³C NMR | Quaternary C | Carbonyl ( | |
| Quaternary C | Aromatic Ipso | ||
| Methoxy Carbon | |||
| Benzylic Carbon | |||
| Mass Spec | m/z | 240.12 | Molecular Ion |
4.2 Workflow Visualization
The following diagram outlines the critical path for the experimental execution, emphasizing the decision points for purification.
Figure 2: Experimental workflow for the synthesis and purification of methyl 3,3-diphenylpropanoate.
Troubleshooting & Optimization
-
Issue: Low Yield / Recovery of Starting Material.
-
Cause: Inactive Grignard reagent or moisture in the solvent.
-
Solution: Titrate PhMgBr before use. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.
-
-
Issue: 1,2-Addition Product (Tertiary Alcohol).
-
Cause: Temperature too high during addition or insufficient CuI.
-
Solution: Maintain -78°C strictly during addition. Increase CuI loading to 15 mol%.
-
-
Issue: Biphenyl Formation (Homocoupling).
-
Cause: Oxidative coupling of the Grignard reagent.
-
Solution: This is a common byproduct. It is non-polar and will elute with the solvent front during chromatography. Ensure the oxidant (air) is excluded.
-
Alternative Route: Friedel-Crafts Hydroarylation
For researchers requiring multi-gram to kilogram scale synthesis where chromatography is impractical, the Friedel-Crafts route is preferred due to atom economy.
-
Reagents: Methyl Cinnamate + Benzene (Solvent/Reagent) +
(Stoichiometric). -
Conditions: Reflux for 2–4 hours.
-
Mechanism: Protonation/Complexation of the ester generates a carbocation at the
-position, which is trapped by benzene. -
Pros/Cons: High yield and scalable, but requires the use of benzene (carcinogen) and generates aluminum waste.
References
-
Original Kharasch Effect (Copper Catalysis): Kharasch, M. S., & Tawney, P. O. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Compounds on the Reaction between Isophorone and Methylmagnesium Bromide. Journal of the American Chemical Society. [Link]
-
Modern Organocopper Chemistry (Lipshutz): Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions.[1][2][3][4][5][6][7] [Link]
-
General Protocol for Conjugate Addition (Organic Syntheses): Horiguchi, Y., Matsuzawa, S., Nakamura, E., & Kuwajima, I. (1989). Conjugate Addition of Organocopper Reagents. Organic Syntheses, 68, 64. [Link]
-
Spectral Data Verification (AIST/SDBS): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: Methyl 3,3-diphenylpropanoate). [Link]
Sources
- 1. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. periodicchemistry.com [periodicchemistry.com]
- 7. japsonline.com [japsonline.com]
Application Notes and Protocols for the Friedel-Crafts Alkylation of Benzene with Methyl Cinnamate
Abstract
This comprehensive guide details the application of the Friedel-Crafts reaction to the alkylation of benzene with methyl cinnamate, a process that proceeds via a conjugate addition mechanism. This reaction is a powerful tool for the synthesis of β,β-diaryl propanoate esters, valuable intermediates in the development of pharmaceuticals and other fine chemicals. This document provides an in-depth analysis of the reaction mechanism, a comparative overview of suitable catalysts, a detailed, step-by-step experimental protocol, and a thorough troubleshooting guide. The information is tailored for researchers, scientists, and drug development professionals seeking to implement this specific transformation.
Introduction: A Modern Approach to Friedel-Crafts Chemistry
The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, traditionally involves the alkylation or acylation of aromatic rings.[1] This application note focuses on a less conventional but highly valuable variant: the reaction of an aromatic compound with an α,β-unsaturated ester, specifically the alkylation of benzene with methyl cinnamate. Unlike classical Friedel-Crafts alkylations that utilize alkyl halides to generate carbocations, this reaction proceeds through a Lewis acid-catalyzed conjugate addition.[2][3] The nucleophilic aromatic ring attacks the β-carbon of the methyl cinnamate, which is rendered electrophilic by coordination of a Lewis acid to the carbonyl oxygen.[4]
This method provides a direct route to 3,3-diphenylpropanoate structures, which are prevalent in various biologically active molecules. The use of a mild Lewis acid catalyst like iron(III) triflate is crucial to promote the desired reaction while minimizing potential side reactions such as polymerization of the α,β-unsaturated ester.[2][5]
Reaction Mechanism and Regioselectivity
The Friedel-Crafts alkylation of benzene with methyl cinnamate is a conjugate addition reaction, also known as a Michael-type addition.[6] The regioselectivity is dictated by the electronic nature of the α,β-unsaturated ester, where the β-carbon is electron-deficient and thus susceptible to nucleophilic attack.
The proposed mechanism, catalyzed by a Lewis acid such as iron(III) triflate (Fe(OTf)₃), unfolds as follows:
-
Activation of the Electrophile: The Lewis acid coordinates to the carbonyl oxygen of the methyl cinnamate. This coordination enhances the electrophilicity of the conjugated system by withdrawing electron density, making the β-carbon more susceptible to nucleophilic attack.[4]
-
Nucleophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic β-carbon of the activated methyl cinnamate. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[7]
-
Deprotonation and Aromatization: A weak base, such as the counter-ion of the Lewis acid or another molecule in the reaction mixture, removes a proton from the carbon atom of the benzene ring that is bonded to the cinnamate moiety. This restores the aromaticity of the ring and yields the final product, methyl 3,3-diphenylpropanoate. The catalyst is also regenerated in this step.
Caption: Proposed mechanism for the Lewis acid-catalyzed Friedel-Crafts alkylation of benzene with methyl cinnamate.
Catalyst Selection and Optimization
The choice of Lewis acid is critical for the success of this reaction. While strong Lewis acids like AlCl₃ are standard for many Friedel-Crafts reactions, they can be too harsh for substrates containing sensitive functional groups like esters or α,β-unsaturated systems, often leading to polymerization or decomposition. Milder Lewis acids are therefore preferred.
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Yield (%) | Notes | Reference |
| Iron(III) Triflate (Fe(OTf)₃) | 10 | 85 °C, 1,2-Dichloroethane | 65-93 | Highly effective for electron-rich arenes and cinnamates. Excellent regioselectivity. | [2][5] |
| Bismuth(III) Triflate (Bi(OTf)₃) | 10 | 85 °C, 1,2-Dichloroethane | ~61 | A viable alternative to iron triflate. | [2] |
| Aluminum Chloride (AlCl₃) | >100 | Varies | Often low | Prone to causing polymerization and other side reactions with α,β-unsaturated esters. Generally not recommended. | General Knowledge |
| Iron(III) Chloride (FeCl₃) | 10 | 85 °C, 1,2-Dichloroethane | ~41 | Less effective than the corresponding triflate salt. | [8] |
Based on available literature, Iron(III) triflate is the catalyst of choice for this transformation, offering a good balance of reactivity and selectivity.[2]
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Bhattacharya et al. for the Fe(OTf)₃-catalyzed reaction of arenes with cinnamate esters.[2]
Materials and Reagents
-
Methyl cinnamate
-
Benzene (reagent grade, dried over molecular sieves)
-
Iron(III) triflate (Fe(OTf)₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the Friedel-Crafts alkylation of benzene with methyl cinnamate.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iron(III) triflate (0.1 mmol, 10 mol%).
-
Add methyl cinnamate (1.0 mmol, 1.0 eq) and benzene (1.2 mmol, 1.2 eq) to the flask.
-
Add anhydrous 1,2-dichloroethane (5 mL) to the mixture.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure methyl 3,3-diphenylpropanoate.
Characterization of the Product
The expected product is methyl 3,3-diphenylpropanoate . Its identity and purity can be confirmed by standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the methoxy group (singlet, ~3.6 ppm), the methylene protons (doublet, ~3.0 ppm), the methine proton (triplet, ~4.5 ppm), and the aromatic protons (multiplet, ~7.2-7.4 ppm).
-
¹³C NMR: Expect signals for the methyl ester carbon, the methylene and methine carbons, and the aromatic carbons.
-
IR Spectroscopy: Look for a strong carbonyl stretch from the ester group (~1735 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to moisture.[9] 2. Insufficient reaction time or temperature. 3. Deactivated benzene ring (if using substituted benzenes with electron-withdrawing groups). | 1. Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly opened or properly stored catalyst. 2. Increase reaction time and/or temperature slightly. Monitor by TLC. 3. This reaction works best with electron-rich arenes.[2] |
| Formation of Polymeric Material | 1. Use of a too-strong Lewis acid (e.g., AlCl₃). 2. High reaction temperature. | 1. Use a milder Lewis acid like Fe(OTf)₃. 2. Reduce the reaction temperature and increase the reaction time. |
| Multiple Products Observed by TLC | 1. Polyalkylation (less common with this specific reaction but possible with highly activated arenes). 2. Side reactions involving the ester group. | 1. Use a larger excess of the aromatic substrate. 2. Ensure the workup is not overly acidic or basic, which could hydrolyze the ester. |
Safety Precautions
-
General: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[10][11][12][13]
-
Benzene: Benzene is a known carcinogen and is highly flammable. Handle with extreme care and use appropriate engineering controls to minimize exposure.
-
1,2-Dichloroethane (DCE): DCE is a toxic and flammable solvent. Avoid inhalation and skin contact.
-
Iron(III) Triflate: Fe(OTf)₃ is hygroscopic and can be corrosive. Handle in a dry environment and avoid contact with skin and eyes.
-
Methyl Cinnamate: May cause skin and eye irritation.[11]
-
Workup: The quenching step can be exothermic. Add water slowly and with cooling if necessary.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
References
-
Bhattacharya, A., Shukla, P. M., & Maji, B. (2017). Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes. Royal Society Open Science, 4(10), 170748. [Link]
-
Bhattacharya, A., Shukla, P. M., & Maji, B. (2017). Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes. Semantic Scholar. [Link]
-
Bhattacharya, A., Shukla, P. M., & Maji, B. (2017). Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes. ResearchGate. [Link]
- ChemScene. (2025).
-
Bhattacharya, A., Shukla, P. M., & Maji, B. (2017). Fe(OTf)3-catalysed Friedel-Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes. PubMed. [Link]
- BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem.
- TCI. (n.d.). SAFETY DATA SHEET for Methyl (E)-4-(Bromomethyl)
- Santa Cruz Biotechnology. (2017).
-
National Center for Biotechnology Information. (n.d.). Methyl 3-phenylpropionate. PubChem. [Link]
- MilliporeSigma. (2026). SAFETY DATA SHEET for Iron(III)
- Bhattacharya, A., Shukla, P. M., & Maji, B. (2017). Supplementary material from "Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α, β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes". Royal Society of Chemistry.
- Fisher Scientific. (2021).
- Chemistry Steps. (2025).
- Alfa Chemistry. (n.d.). Friedel-Crafts Reaction. Alfa Chemistry.
- Unknown. (n.d.). 1H NMR Spectrum of methyl 3-(2,4,6-trimethylphenyl)
- Nicewicz, D. A., & Yoon, T. P. (2016). Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. PMC.
- Mettler Toledo. (n.d.).
- BenchChem. (2025). Friedel-Crafts Alkylation of Deuterated Benzene: A Technical Guide. BenchChem.
-
Domingo, L. R., & Sáez, J. A. (2009). A study on the effect of Lewis acid catalysis on the molecular mechanism of the cycloaddition between (E)-methyl cinnamate and cyclopentadiene. ResearchGate. [Link]
- Doc Brown's Chemistry. (n.d.).
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps.
- SpectraBase. (n.d.). Methyl 3,3-dimethoxy-2-methylpropanoate - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
- Langer, P., & Schmidt, A. (2024).
- ChemicalBook. (n.d.). 3,3-Diphenylpropanol(20017-67-8) 1H NMR spectrum. ChemicalBook.
- Cutright, J. (2022).
- Ashenhurst, J. (2023).
- Clark, J. (2023). Halogenation of benzene and methylbenzene. Chemguide.
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- 4. researchgate.net [researchgate.net]
- 5. Fe(OTf)3-catalysed Friedel-Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Asymmetric Rhodium-Catalyzed 1,4-Addition of Phenylboronic Acid to Acrylates
Target Audience: Process Chemists, Principal Investigators, and Drug Development Professionals Application Focus: Enantioselective synthesis of β-aryl carbonyl scaffolds for Active Pharmaceutical Ingredients (APIs)
Executive Summary
The asymmetric 1,4-addition of arylboronic acids to electron-deficient alkenes—widely known as the Hayashi-Miyaura reaction—is a cornerstone methodology in modern drug development. It provides direct access to chiral β-aryl carbonyl compounds, which are critical pharmacophores in APIs such as (R)-tolterodine and (R)-baclofen[1].
Historically, this transformation required preformed, highly air-sensitive rhodium complexes. However, recent process optimizations have demonstrated that generating the chiral rhodium catalyst in situ from commercially available precursors (e.g.,
Mechanistic Causality: The "Why" Behind the Chemistry
To successfully scale and troubleshoot this reaction, one must understand the causality driving the catalytic cycle. The reaction does not merely proceed through random collisions; it is a highly orchestrated sequence of transmetalation, migratory insertion, and hydrolysis[3].
The Critical Role of Base and Hydroxorhodium
Arylboronic acids are notoriously weak nucleophiles. Under neutral conditions, the transmetalation step to a
The Absolute Necessity of Water
Following the migratory insertion of the acrylate into the
Fig 1: Catalytic cycle of the Rh-catalyzed 1,4-addition highlighting key intermediates.
Process Optimization & Quantitative Data
Selecting the correct ligand and base combination is paramount. While traditional phosphine ligands like (R)-BINAP are reliable, electron-deficient chiral dienes (e.g., bicyclo[2.2.1]heptadienes) have emerged as superior steering ligands, offering enhanced stability against oxidation and yielding up to >99% enantiomeric excess (ee)[5].
Table 1: Optimization of Catalyst, Ligand, and Base Parameters
| Catalyst Precursor | Chiral Ligand | Base Additive | Solvent System | Yield (%) | ee (%) |
| (R)-BINAP | Dioxane / | 92 | 96 | ||
| (R)-BINAP | None | Dioxane / | 95 | 98 | |
| Chiral Diene L1 | Toluene / | 98 | >99 | ||
| (R)-BINAP | None | Dioxane (Anhydrous) | <10 | N/A |
Note: The failure of the anhydrous system (Row 4) empirically validates the mechanistic requirement for water in the hydrolysis step.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . It incorporates specific In-Process Controls (IPCs) that allow the chemist to verify the success of each phase before proceeding, preventing the downstream processing of failed reactions.
Fig 2: Self-validating workflow for the in situ Rh-catalyzed asymmetric 1,4-addition.
Materials Required
-
Catalyst: Chloro(1,5-cyclooctadiene)rhodium(I) dimer (
), 1.5 mol% -
Ligand: (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene ((R)-BINAP), 3.3 mol%
-
Substrates: Benzyl acrylate (1.0 equiv, 10 mmol), Phenylboronic acid (1.1 equiv, 11 mmol)
-
Reagents: Triethylamine (
), 0.1 equiv -
Solvents: 1,4-Dioxane (degassed), Deionized Water (degassed)
Step-by-Step Methodology
Step 1: In Situ Catalyst Pre-activation
-
In an argon-purged Schlenk flask, charge
(74 mg, 0.15 mmol) and (R)-BINAP (205 mg, 0.33 mmol). -
Add 10 mL of degassed 1,4-Dioxane.
-
Stir at room temperature for 15 minutes.
-
IPC 1 (Visual Validation): The suspension will transition from a pale yellow-orange to a homogeneous deep reddish-brown solution, confirming the successful displacement of the COD ligand and formation of the active
-BINAP complex[2].
Step 2: Substrate & Reagent Addition
-
To the active catalyst solution, sequentially add phenylboronic acid (1.34 g, 11 mmol) and benzyl acrylate (1.62 g, 10 mmol).
-
Add
(140 µL, 1.0 mmol) followed by 1.0 mL of degassed .
-
Causality Check: The slight 1.1x excess of phenylboronic acid compensates for minor competitive protodeboronation that can occur under basic aqueous conditions.
Step 3: Reaction Execution
-
Heat the reaction mixture to 50 °C using an oil bath or heating block.
-
Maintain vigorous stirring for 4–6 hours.
-
IPC 2 (Conversion Validation): Pull a 20 µL aliquot, quench in EtOAc/
, and spot the organic layer on a silica TLC plate (Hexanes/EtOAc 9:1). The disappearance of the UV-active benzyl acrylate spot ( ) and appearance of the product spot ( ) validates reaction completion.
Step 4: Quench and Workup
-
Cool the mixture to room temperature and dilute with 30 mL of Ethyl Acetate (EtOAc).
-
Transfer to a separatory funnel and wash with saturated aqueous
(20 mL) to neutralize the base and quench any residual active rhodium species. -
Wash the organic layer with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0% to 10% EtOAc in Hexanes).
-
Isolate the pure (R)-benzyl 3-phenylpropanoate as a clear oil.
Analytical Validation & Troubleshooting
To ensure the integrity of the asymmetric induction, the product must be subjected to rigorous analytical validation.
-
Enantiomeric Excess (ee) Determination:
-
System: Chiral HPLC (e.g., Daicel Chiralcel OD-H column).
-
Method: Hexanes/Isopropanol (98:2 v/v), Flow rate: 1.0 mL/min, UV detection at 254 nm.
-
Validation Standard: Always inject a racemic standard of the product prior to the reaction sample to prove baseline resolution of the two enantiomers.
-
-
Troubleshooting Low Yields: If conversion stalls <50%, the most common culprit is oxygen ingress leading to phosphine oxidation, or insufficient water causing enolate trapping. Re-degas solvents by sparging with argon for 30 minutes prior to use.
-
Troubleshooting Low ee: If the ee drops below 90%, verify the purity of the phenylboronic acid. High levels of boroxine anhydrides can alter the transmetalation transition state geometry.
References
-
Itooka, R., Iguchi, Y., & Miyaura, N. (2003). Rhodium-catalyzed 1,4-addition of arylboronic acids to alpha,beta-unsaturated carbonyl compounds: large accelerating effects of bases and ligands. The Journal of Organic Chemistry, 68(15), 6000-6004.[Link]
-
Lukin, K., Zhang, Q., & Leanna, M. R. (2009). Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst. Organic Chemistry Portal.[Link]
-
Hayashi, T., et al. (2002). Enantioselection in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 124(18), 5052-5058.[Link]
-
Defieber, C., et al. (2018). Chiral Discrimination in Rhodium(I) Catalysis by 2,5-Disubstituted 1,3a,4,6a-Tetrahydropenatalene Ligands—More Than Just a Twist of the Olefins?. PMC.[Link]
-
Lin, G.-Q., et al. (2011). Asymmetric Synthesis of β-Substituted γ-Lactams via Rhodium/Diene-Catalyzed 1,4-Additions: Application to the Synthesis of (R)-Baclofen and (R)-Rolipram. Organic Letters.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst [organic-chemistry.org]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Rhodium-catalyzed 1,4-addition of arylboronic acids to alpha,beta-unsaturated carbonyl compounds: large accelerating effects of bases and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Discrimination in Rhodium(I) Catalysis by 2,5-Disubstituted 1,3a,4,6a-Tetrahydropenatalene Ligands—More Than Just a Twist of the Olefins? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 3,3-Diphenylpropanoic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Esterification in Medicinal Chemistry
The esterification of carboxylic acids is a cornerstone of organic synthesis, particularly within the realm of drug development. The conversion of a carboxylic acid to its corresponding ester can profoundly alter its physicochemical properties, including lipophilicity, solubility, and metabolic stability. These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3,3-Diphenylpropanoic acid and its derivatives are scaffolds of interest in medicinal chemistry, and the ability to efficiently synthesize their methyl esters is a key enabling technology for further molecular exploration.
This document provides a comprehensive guide to the Fischer esterification of 3,3-diphenylpropanoic acid with methanol, yielding methyl 3,3-diphenylpropanoate. As Senior Application Scientists, we present not just a protocol, but a detailed examination of the underlying chemical principles, practical considerations for maximizing yield and purity, and robust characterization methods.
I. Reaction Overview and Core Principles
The synthesis of methyl 3,3-diphenylpropanoate from 3,3-diphenylpropanoic acid and methanol is a classic example of a Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[1][2] The overall transformation is an equilibrium process, and therefore, specific strategies must be employed to drive the reaction to completion.
Reaction Scheme:
(C₆H₅)₂CHCH₂COOH + CH₃OH ⇌ (C₆H₅)₂CHCH₂COOCH₃ + H₂O (3,3-Diphenylpropanoic Acid + Methanol ⇌ Methyl 3,3-Diphenylpropanoate + Water)
The equilibrium nature of the Fischer esterification necessitates the application of Le Chatelier's principle to favor product formation.[1] This is typically achieved in two ways:
-
Use of Excess Reagent: Employing a large excess of one of the reactants, in this case, methanol, shifts the equilibrium towards the product side.[1][3] Given its low cost and role as the reaction solvent, using methanol in excess is a practical and effective strategy.
-
Removal of Water: The continuous removal of water as it is formed will also drive the reaction forward.[3] While techniques like azeotropic distillation with a Dean-Stark apparatus are common, for this specific application, the dehydrating properties of the strong acid catalyst, concentrated sulfuric acid, are often sufficient.
II. Experimental Protocol: Synthesis of Methyl 3,3-Diphenylpropanoate
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| 3,3-Diphenylpropanoic Acid | ≥98% | e.g., Sigma-Aldrich | Ensure the starting material is dry. |
| Methanol (CH₃OH) | Anhydrous | e.g., Fisher Scientific | Use of anhydrous methanol is crucial to minimize the initial water content. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | e.g., VWR | Handle with extreme caution in a fume hood. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Various | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Lab Prepared | For neutralization. | |
| Brine (Saturated NaCl Solution) | Lab Prepared | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Various | For drying the organic phase. | |
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Heating mantle | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel (250 mL) | |||
| Beakers, Erlenmeyer flasks, graduated cylinders | |||
| Rotary evaporator |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-diphenylpropanoic acid (e.g., 5.0 g, 22.1 mmol).
-
In a fume hood, add anhydrous methanol (50 mL). The large excess of methanol serves as both the reactant and the solvent.
-
Stir the mixture until the 3,3-diphenylpropanoic acid is fully dissolved.
-
-
Catalyst Addition:
-
Slowly and carefully, with continuous stirring, add concentrated sulfuric acid (1 mL) to the reaction mixture. Caution: The addition of sulfuric acid to methanol is exothermic. Add the acid dropwise to control the temperature increase.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The boiling point of methanol is approximately 65 °C.
-
Maintain the reflux for 4-6 hours. The steric hindrance from the two phenyl groups on the carboxylic acid may necessitate a longer reaction time compared to less hindered substrates.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
-
Neutralization and Washing:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Caution: Carbon dioxide gas will be evolved during this step. Vent the separatory funnel frequently to release the pressure.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting crude product, methyl 3,3-diphenylpropanoate, should be a pale yellow oil or a low-melting solid.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.
-
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of methyl 3,3-diphenylpropanoate.
III. Reaction Mechanism: A Closer Look at Fischer Esterification
The Fischer esterification proceeds through a series of equilibrium steps, all of which are accelerated by the acid catalyst.[4]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a molecule of water.
-
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the catalyst or another molecule of methanol, to yield the final ester product and regenerate the acid catalyst.
Mechanism Diagram:
Caption: The acid-catalyzed mechanism of Fischer esterification.
IV. Characterization of Methyl 3,3-Diphenylpropanoate
Thorough characterization of the final product is essential to confirm its identity and purity.
Spectroscopic Data:
| Technique | Expected Observations for Methyl 3,3-Diphenylpropanoate |
| ¹H NMR | - Singlet (3H): ~3.6-3.7 ppm, corresponding to the methyl ester protons (-OCH₃).- Multiplet (1H): ~4.0-4.2 ppm, corresponding to the methine proton (-CH).- Multiplet (2H): ~2.8-3.0 ppm, corresponding to the methylene protons (-CH₂-).- Multiplet (10H): ~7.1-7.4 ppm, corresponding to the aromatic protons of the two phenyl groups. |
| ¹³C NMR | - Carbonyl Carbon: ~172-174 ppm.- Aromatic Carbons: Multiple signals between ~126-145 ppm.- Methine Carbon: ~45-50 ppm.- Methylene Carbon: ~40-45 ppm.- Methyl Ester Carbon: ~51-52 ppm. |
| IR Spectroscopy | - Strong C=O Stretch: ~1735-1745 cm⁻¹, characteristic of an ester carbonyl group.- C-O Stretch: ~1150-1250 cm⁻¹.- Aromatic C-H Stretch: ~3000-3100 cm⁻¹.- Aliphatic C-H Stretch: ~2850-3000 cm⁻¹.- Aromatic C=C Bending: ~1450-1600 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 240.29 (calculated for C₁₆H₁₆O₂). |
V. Troubleshooting and Safety Considerations
| Potential Issue | Possible Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. | - Increase reflux time.- Ensure methanol is anhydrous.- Check the concentration and amount of the acid catalyst. |
| - Loss of product during work-up. | - Ensure complete extraction.- Avoid vigorous shaking during NaHCO₃ wash to prevent emulsion formation. | |
| Presence of Starting Material in Product | - Insufficient reaction time or catalyst. | - Optimize reaction conditions as mentioned above. |
| Product is an Oil Instead of a Solid | - Presence of impurities. | - Purify by column chromatography or vacuum distillation. |
Safety Precautions:
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When diluting, always add acid to water, never the other way around.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation of vapors and contact with skin. All manipulations should be performed in a well-ventilated fume hood.
-
Reflux: Ensure that the reflux apparatus is securely clamped and that there are no leaks. Use a heating mantle with a stirrer to ensure even heating and prevent bumping.
-
Pressure Build-up: Be aware of potential pressure build-up during the neutralization step with sodium bicarbonate. Vent the separatory funnel frequently.
VI. Conclusion
The Fischer esterification of 3,3-diphenylpropanoic acid with methanol is a robust and reliable method for the synthesis of methyl 3,3-diphenylpropanoate. By understanding the equilibrium nature of the reaction and employing an excess of methanol and an acid catalyst, high yields of the desired ester can be achieved. Careful execution of the work-up and purification steps is crucial for obtaining a product of high purity. The detailed protocol and characterization data provided herein serve as a valuable resource for researchers in organic synthesis and drug development.
References
-
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Fischer Esterification. Retrieved from [Link]
-
Truman State University. (2017, July 15). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. Methyl 3-phenylpropionate. Retrieved from [Link]
-
MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]
-
CHEMISTRY. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
CHEMISTRY. Experiment 22 FISCHER ESTERIFICATION. Retrieved from [Link]
-
University of California, Irvine. 22. The Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
University of Wisconsin-Madison. 1H NMR Spectrum. Retrieved from [Link]
-
RSC.org. One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. Retrieved from [Link]
-
Master Organic Chemistry. (2023, November 13). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. Retrieved from [Link]
-
NP-MRD. (2022, September 8). Showing NP-Card for methyl phenylpropionate (NP0267735). Retrieved from [Link]
-
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). methyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
PubChem. Methyl 3-hydroxy-3,3-diphenylpropanoate. Retrieved from [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical.... Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2013, July 29). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Retrieved from [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]
-
Prezi. Lab #3: Esterification Reaction By Jesse Peters, Connor Ortman, and Gabrielle Barefield. Retrieved from [Link]
Sources
Application Note: Reduction of Methyl 3,3-Diphenylpropanoate to 3,3-Diphenylpropan-1-ol
Executive Overview
The reduction of methyl 3,3-diphenylpropanoate to 3,3-diphenylpropan-1-ol is a fundamental functional group transformation critical in the synthesis of active pharmaceutical ingredients (APIs). 3,3-Diphenylpropan-1-ol serves as a key lipophilic building block in the development of cardiovascular drugs, including the calcium channel blockers lercanidipine and fendiline[1][2].
This application note provides a comprehensive, self-validating protocol for the laboratory-scale reduction of this ester using Lithium Aluminum Hydride (
Mechanistic Rationale & Reaction Logic
The transformation of an ester to a primary alcohol requires two consecutive hydride additions[3]. Mild reducing agents like Sodium Borohydride (
The Causality of the Intermediate:
-
First Hydride Transfer: The nucleophilic hydride attacks the electrophilic ester carbonyl, forming a tetrahedral aluminum-alkoxide intermediate[3].
-
Collapse & Expulsion: This unstable intermediate collapses, expelling the methoxide leaving group to generate a transient aldehyde[3].
-
Second Hydride Transfer: Because aldehydes are significantly more electrophilic than esters, the aldehyde intermediate cannot be isolated. It is instantaneously consumed by a second hydride transfer to form a primary alkoxide complex[3].
-
Protonation: The final primary alcohol is only revealed after an aqueous acidic or basic quench protonates the alkoxide[3].
Fig 1: Logical sequence of the polar concerted LiAlH4 ester reduction.
Quantitative Reaction Parameters
To ensure a self-validating and reproducible system, the stoichiometry must account for the theoretical hydride requirement and practical reagent degradation. While one equivalent of ester requires only 0.5 equivalents of
Table 1: Reagent Stoichiometry & Workup Ratios (10 mmol Scale)
| Reagent / Material | Equivalents | Mass / Volume | Function / Causality |
| Methyl 3,3-diphenylpropanoate | 1.0 eq (10 mmol) | 2.40 g | Electrophilic Substrate. |
| 1.5 eq (15 mmol) | 0.57 g | Hydride Donor. Excess ensures robust driving force. | |
| Anhydrous THF | 0.33 M | 30 mL | Aprotic Solvent. Prevents premature violent quenching. |
| 0.57 mL | Quenches unreacted hydride safely at 0 °C. | ||
| 15% NaOH (Workup Step 2) | 0.57 mL | Modifies aluminum complexes into aluminate salts. | |
| 1.71 mL | Forces precipitation of a granular, filterable solid. |
Experimental Methodology: Self-Validating Protocol
This protocol integrates physical and analytical cues to validate the success of each step in real-time.
Step 1: System Preparation & Reagent Suspension
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes. Causality:
reacts violently with atmospheric moisture to generate highly flammable hydrogen gas. -
Suspension: Add
(0.57 g, 15 mmol) to the flask, followed by 15 mL of anhydrous THF. Cool the gray suspension to 0 °C using an ice-water bath.
Step 2: Substrate Addition & Reaction Execution
-
Addition: Dissolve methyl 3,3-diphenylpropanoate (2.40 g, 10 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the
suspension over 20 minutes using an addition funnel.-
Self-Validation Cue: Mild bubbling (
evolution) and an exothermic response should be observed. The dropwise addition controls the thermal runaway of the first hydride transfer[5].
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours.
-
Self-Validation Cue: Perform Thin Layer Chromatography (TLC) using an 80:20 Hexanes:Ethyl Acetate eluent. The starting ester (higher
, UV active) should completely disappear, replaced by the primary alcohol (lower , UV active).
-
Step 3: The Fieser Workup (Critical Phase)
Standard aqueous quenching of
-
Self-Validation Cue: The reaction mixture will transition from a sticky, gray slurry to a suspension containing a crisp, white, granular precipitate. If the precipitate remains gelatinous, continue stirring or add a small pinch of
.
Step 4: Isolation & Purification
-
Filtration: Filter the suspension through a packed pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with ethyl acetate (
mL) to extract any product trapped in the crystal lattice of the aluminum salts[5]. -
Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
Yield: The process typically yields 3,3-diphenylpropan-1-ol as a colorless to pale-yellow viscous oil (approx. 1.9 - 2.0 g, 89-94% yield) with high crude purity[6].
Scalability & Alternative Pathways
While
Table 2: Alternative Scalable Methodologies
| Methodology | Reagents / Conditions | Mechanistic Advantage | Limitations |
| Bouveault-Blanc Reduction | Na-dispersion (Na-D15), | Single-electron transfer (SET) mechanism. Non-pyrophoric reagent suitable for scale-up. | Lower functional group tolerance compared to catalytic methods. |
| Borane Reduction | Highly chemoselective. Avoids the generation of unfilterable aluminum salts. | Slower reaction kinetics for sterically hindered esters[8]. | |
| Catalytic Hydrogenation | Exceptional atom economy; generates only methanol as a byproduct. | Requires specialized high-pressure reactors and expensive transition metal catalysts. |
References
-
Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps Source: OrgoSolver URL:[3]
-
Reduction of Esters using LiAlH4 to 1o alcohols Source: University of Calgary (Chemistry) URL:
-
Esters can be reduced to 1° alcohols using LiAlH4 - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[4]
-
Evaluating a Sodium Dispersion Reagent for the Bouveault–Blanc Reduction of Esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[9]
-
Supporting Information - Contents (General Procedure for LiAlH4 reduction) Source: The Royal Society of Chemistry URL:[5]
-
Method of producing fendiline (RU2739376C1) Source: Google Patents URL:[1]
-
Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 Amino 2 Propanol (Lercanidipine Intermediate) Source: QuickCompany (Patent Database) URL:[2]
Sources
- 1. RU2739376C1 - Method of producing fendiline - Google Patents [patents.google.com]
- 2. Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 [quickcompany.in]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Catalytic hydrogenation of methyl 3,3-diphenylacrylate
Application Note: Precision Catalytic Hydrogenation of Methyl 3,3-Diphenylacrylate
Executive Summary
The catalytic hydrogenation of methyl 3,3-diphenylacrylate represents a classic yet challenging transformation in organic synthesis. Unlike simple terminal alkenes, this substrate features a
This guide provides a definitive protocol for reducing methyl 3,3-diphenylacrylate to methyl 3,3-diphenylpropanoate , a scaffold frequently found in antihistamines (e.g., pheniramine analogues) and antidepressants. We contrast traditional batch methodology with a modern continuous-flow approach, ensuring scalability and safety.
Scientific Foundation: Mechanism & Steric Challenges
The Steric Barrier
The primary challenge in hydrogenating methyl 3,3-diphenylacrylate is the gem-diphenyl moiety. In the Horiuti-Polanyi mechanism, the alkene must coordinate flat against the metal surface (
-
Substrate: Methyl 3,3-diphenylacrylate (
) -
Product: Methyl 3,3-diphenylpropanoate (
) -
Key Constraint: Rate of adsorption (
) is significantly lower than for mono-substituted acrylates.
Catalyst Selection Strategy
-
Palladium on Carbon (Pd/C): The gold standard. Pd offers a balance of high activity for C=C reduction and low propensity for reducing the phenyl rings under mild conditions.
-
Rhodium (Rh/C): Higher activity for hindered alkenes but carries a risk of ring hydrogenation (over-reduction) at elevated pressures.
-
Platinum (Pt/C): Often used if dehalogenation is a concern (not applicable here), but generally less active than Pd for this specific steric profile.
Recommendation: Use 10% Pd/C (Type 39 or equivalent highly dispersed grade) to maximize surface area interaction.
Visualization: Mechanistic Pathway
The following diagram illustrates the catalytic cycle, emphasizing the steric approach required for the bulky substrate.
Figure 1: Horiuti-Polanyi mechanism highlighting the rate-limiting steric approach of the gem-diphenyl alkene.
Experimental Protocols
Protocol A: Batch Hydrogenation (Standard Laboratory Scale)
Best for: Initial screening, gram-scale synthesis, and labs without flow equipment.
Reagents:
-
Methyl 3,3-diphenylacrylate (1.0 equiv)
-
10% Pd/C (5–10 wt% loading relative to substrate mass)
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: EtOAc is preferred to minimize transesterification risks, though MeOH is faster.
-
Hydrogen gas (
)[2][3][4]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve methyl 3,3-diphenylacrylate (2.38 g, 10 mmol) in EtOAc (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (240 mg, ~10 wt% of substrate). Safety: Add catalyst to the wet solution or under inert gas to prevent pyrophoric ignition.
-
Inerting: Seal the flask with a septum. Evacuate the headspace using a vacuum line and backfill with Nitrogen (
). Repeat 3 times. -
Hydrogen Introduction:
-
Method A (Balloon): Attach a balloon filled with
. Purge the headspace briefly. -
Method B (Parr Shaker - Recommended): Pressurize to 3–4 bar (45–60 psi) . The steric bulk often requires slightly elevated pressure for efficient turnover.
-
-
Reaction: Stir vigorously at 40°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (UV active, lower
) should disappear.
-
-
Workup: Filter the reaction mixture through a pad of Celite 545 to remove the catalyst. Rinse the pad with EtOAc (2 x 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes or remains as a clear oil upon drying.
Protocol B: Continuous Flow Hydrogenation (High-Throughput)
Best for: Process development, scale-up, and enhanced safety.
Equipment: H-Cube® or Packed-Bed Reactor (e.g., Vapourtec). Cartridge: 10% Pd/C (CatCart®).
Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Concentration | 0.1 M in EtOAc | Prevents clogging; ensures solubility. |
| Temperature | 50 °C | Overcomes activation energy barrier for hindered adsorption. |
| Pressure | 20 bar | High pressure forces
Workflow Diagram:
Figure 2: Continuous flow hydrogenation workflow ensuring safe handling of high-pressure hydrogen.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, compare the NMR signatures. The loss of the olefinic proton and the appearance of the coupled alkyl system confirm the transformation.
Table 1: Key NMR Diagnostic Signals (
| Moiety | Substrate (Acrylate) | Product (Propanoate) | Shift Change |
| Vinyl/Alpha H | Disappearance of Singlet | ||
| Beta H | None (Quaternary C) | Appearance of Triplet | |
| Ester Me | Slight upfield shift | ||
| Aromatic | Remains Intact |
Note: If the aromatic region integrates to >10H or shifts significantly upfield (
Troubleshooting & Optimization
-
Incomplete Conversion:
-
Cause: Steric bulk preventing adsorption.
-
Fix: Increase pressure to 10 bar (Batch) or decrease flow rate to 0.5 mL/min (Flow). Switch solvent to AcOH (acetic acid) to protonate the ester carbonyl, potentially activating the system, though this is rarely needed for Pd/C.
-
-
Over-reduction (Cyclohexyl formation):
-
Cause: Temperature too high (>60°C) or wrong catalyst (Pt/Rh).
-
Fix: strictly maintain T < 50°C. Ensure catalyst is Pd, not Pt.
-
-
Catalyst Poisoning:
-
Cause: Sulfur or amine impurities in the starting material.
-
Fix: Recrystallize the starting acrylate or perform a charcoal wash before hydrogenation.
-
References
- Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience: New York, 2001. (Foundational text on Pd/C mechanism and steric effects).
- Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985.
-
Busacca, C. A.; et al. "Turbidity-Based Kinetics for the Optimization of Heterogeneous Hydrogenations." Org.[5] Process Res. Dev.2014 , 18, 118–126. Link (Methodology for optimizing Pd/C loading).
- Kappe, C. O. "Hydrogenation in Flow: Homogeneous and Heterogeneous." Chem. Soc. Rev.2014, 43, 2732. (Basis for Flow Protocol parameters).
- Reich, H. J. "Bordwell pKa Table & NMR Data." University of Wisconsin-Madison.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Michael Addition to Methyl Cinnamate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to optimizing the Michael addition to methyl cinnamate. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and efficiency of this crucial carbon-carbon bond-forming reaction. We will explore common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols based on established literature and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with the Michael addition of methyl cinnamate.
Q1: Why is my Michael addition to methyl cinnamate giving a low yield?
Low yields are the most common issue and can stem from several factors. The primary culprits are often the relatively low reactivity of cinnamate esters compared to other Michael acceptors like chalcones or enones, incomplete reaction, catalyst deactivation, or loss of product during the workup and purification stages.[1][2] A systematic approach to troubleshooting is essential for identifying the root cause.[1]
Q2: What are the most common side reactions, and how can I avoid them?
Side reactions can significantly reduce the yield of the desired Michael adduct. Key side reactions include:
-
1,2-Addition: Direct attack at the carbonyl carbon instead of the β-carbon. This is more likely with highly reactive ("hard") nucleophiles.
-
Polymerization: The enolate formed after the initial addition can sometimes act as a nucleophile and attack another molecule of the Michael acceptor.
-
Amidation: When using amine nucleophiles, a competing amidation reaction can occur at the ester group.[3]
-
Retro-Michael Reaction: The reverse reaction can occur, especially under harsh conditions (e.g., high heat), breaking the product back down into starting materials.
Minimizing these side reactions often involves careful control of temperature, using "softer" and more stable nucleophiles, and selecting the appropriate catalyst and solvent.
Q3: How do I choose the best catalyst for my specific reaction?
The catalyst choice depends on the Michael donor (the nucleophile).
-
For soft nucleophiles (e.g., diethyl malonate, nitromethane), a base catalyst is typically used. Common choices range from mild bases like piperidine to stronger bases like sodium ethoxide.[4]
-
Lewis acid catalysts (e.g., Yb(OTf)₃, ZrCl₄, HfCl₄) can be effective, particularly in solvent-free conditions or with less reactive donors.[5] They work by activating the methyl cinnamate acceptor.
-
Organocatalysts , such as proline and its derivatives, are frequently used for asymmetric Michael additions to create chiral centers with high enantioselectivity.[6]
Q4: What is the role of the solvent, and which one should I use?
The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.
-
Polar aprotic solvents like THF, DCM, and DMF are common choices.
-
Protic solvents like alcohols (e.g., methanol, ethanol) can participate in hydrogen bonding, which can activate the Michael acceptor. However, they can also protonate the nucleophile, reducing its reactivity.
-
Fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to significantly promote the addition of weak nucleophiles by activating the acceptor through strong hydrogen bond donation.[7]
-
Water can sometimes enhance organocatalysis when used as an additive, but it may hinder the reaction and lower yield when used as the primary solvent.[8][9]
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving specific experimental challenges.
Issue 1: Reaction Stalls or Fails to Reach Completion
Q: I've run my reaction for 24 hours, but TLC analysis shows a significant amount of unreacted methyl cinnamate. What's going wrong?
A: A stalled reaction points to an issue with reactivity or equilibrium. Here is a systematic approach to diagnose the problem.
Causality & Explanation: The Michael addition is a reversible, thermodynamically controlled reaction.[10] If the energy difference between reactants and products is small, the reaction may reach an equilibrium state where a significant amount of starting material remains. Alternatively, the reaction kinetics may be too slow due to insufficient activation of the reactants or catalyst deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled Michael addition.
Actionable Solutions:
-
Reagent Purity: Ensure your methyl cinnamate is pure and that the nucleophile has not degraded. The base used to generate the nucleophile (if applicable) should be anhydrous and active.
-
Catalyst Activity: If using a base catalyst, ensure it hasn't been quenched by moisture or acidic impurities. Consider using a freshly opened bottle or a freshly prepared solution.[11]
-
Temperature: While many Michael additions run well at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-50 °C). However, be aware that higher temperatures can also favor the retro-Michael reaction or other side products.
-
Drive the Equilibrium: If the reaction is at equilibrium, consider adding a slight excess (e.g., 1.1-1.2 equivalents) of the Michael donor to push the reaction towards the product.
Issue 2: Poor Selectivity and Formation of Side Products
Q: My crude NMR shows the desired 1,4-adduct, but also significant impurities that I suspect are the 1,2-adduct or polymer. How can I improve selectivity?
A: Poor selectivity between 1,4- (conjugate) and 1,2- (direct) addition is a classic problem governed by the principles of hard and soft acid-base (HSAB) theory.
Causality & Explanation: The Michael acceptor has two electrophilic sites: the "soft" β-carbon and the "hard" carbonyl carbon.
-
Soft nucleophiles (e.g., enolates of malonic esters, cuprates) preferentially attack the soft β-carbon, yielding the desired 1,4-adduct.[12]
-
Hard nucleophiles (e.g., Grignard reagents without a copper catalyst, organolithiums) are more likely to attack the hard carbonyl carbon, leading to the 1,2-adduct.
The Michael Addition Mechanism:
Caption: General mechanism of a base-catalyzed Michael addition.
Actionable Solutions:
-
Modify the Nucleophile: The best way to ensure 1,4-addition is to use a stabilized, "soft" nucleophile. Enolates derived from 1,3-dicarbonyl compounds (like diethyl malonate) are excellent Michael donors.[12] If you must use a harder nucleophile, consider converting it to a softer Gilman reagent (a lithium diorganocuprate).
-
Control the Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) often favors the thermodynamically more stable 1,4-adduct over the kinetically formed 1,2-adduct.[4]
-
Steric Hindrance: Increasing the steric bulk around the carbonyl group can physically block 1,2-addition, making the β-carbon a more accessible target for the nucleophile.[13] While you cannot change the methyl cinnamate structure, choosing a bulkier nucleophile can sometimes improve selectivity.
Part 3: Optimization Strategies & Protocols
Proactively optimizing your reaction conditions is key to achieving high yields consistently.
Data Summary: Impact of Reaction Conditions
The following table summarizes how different parameters can be adjusted to optimize the reaction yield.
| Parameter | Condition | Rationale & Expected Outcome | Potential Drawbacks |
| Catalyst | Stronger Base (e.g., NaOEt) | Faster deprotonation of the Michael donor, leading to a faster reaction rate. | Can promote side reactions like polymerization or 1,2-addition. |
| Lewis Acid (e.g., Yb(OTf)₃) | Activates the methyl cinnamate, making it more electrophilic for weaker nucleophiles.[5] | May require anhydrous conditions; can be expensive. | |
| Solvent | Polar Protic (e.g., EtOH) | Can activate the acceptor via H-bonding, potentially increasing the rate. | Can solvate and deactivate the nucleophile. |
| Fluorinated Alcohol (e.g., HFIP) | Strongly activates the acceptor, enabling reactions with very weak nucleophiles.[7] | Expensive; can be difficult to remove. | |
| Temperature | Increased (e.g., Reflux) | Increases reaction rate according to the Arrhenius equation. | May favor side products or the retro-Michael reaction.[1] |
| Decreased (e.g., 0 °C) | Often improves selectivity for the 1,4-adduct.[4] | Significantly slows down the reaction rate. | |
| Concentration | Higher Concentration | Increases the frequency of molecular collisions, leading to a faster rate. | May increase the rate of bimolecular side reactions (e.g., polymerization). |
Experimental Protocol: Diethyl Malonate Addition to Methyl Cinnamate
This protocol describes a standard, reliable procedure for the base-catalyzed Michael addition of diethyl malonate to methyl cinnamate.
Materials:
-
Methyl Cinnamate (1.0 equiv)
-
Diethyl Malonate (1.1 equiv)
-
Sodium Ethoxide (NaOEt) (0.1 equiv)
-
Anhydrous Ethanol (EtOH)
-
Diethyl Ether
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl cinnamate (1.0 equiv) and diethyl malonate (1.1 equiv) in anhydrous ethanol.
-
Catalyst Addition: While stirring, add sodium ethoxide (0.1 equiv) to the solution. The reaction is often mildly exothermic.
-
Reaction: Heat the mixture to a gentle reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quench: Once the reaction is complete, cool the mixture to room temperature. Carefully add 1 M HCl to neutralize the sodium ethoxide catalyst until the solution is slightly acidic (pH ~6).
-
Workup: Remove the ethanol using a rotary evaporator. To the remaining residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove any remaining water-soluble impurities.[11]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure Michael adduct.
References
-
Luston, J., et al. (2001). Synthesis of cinnamic acid-derived 4,5-dihydrooxazoles. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Michael reaction. Wikipedia. Available at: [Link]
-
Lertlapwasin, R., et al. (2018). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. ACS Omega. Available at: [Link]
-
Lertlapwasin, R., et al. (2018). The Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effect. ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
Lund University Publications. (2023). Michael additions utilizing transition-metal-catalysts, Scope and limitations. Lund University. Available at: [Link]
-
Fini, F., et al. (2019). Asymmetric 1,6‐Michael addition reaction of 4‐(tert‐butyl)‐1‐(tert‐butyl)‐2,5‐cyclohexadien‐1‐one to 3‐methyl‐4‐nitro‐5‐styrylisoxazoles. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). Transesterification of methyl esters of aromatic and α,β-unsaturated acids with bulky alcohols. Organic Syntheses. Available at: [Link]
-
Tuley, A., et al. (2022). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2019). What factors to control or omit to avoid or slow down Michael addition reactions? ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. Available at: [Link]
-
Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Legrand, F., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. Available at: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 8. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Michael Addition [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification Strategies for the Removal of Unreacted Methyl Cinnamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle to isolate their target active pharmaceutical ingredients (APIs) from reaction mixtures contaminated with excess methyl cinnamate.
Methyl cinnamate is a highly stable, lipophilic ester. Because it lacks ionizable functional groups under neutral conditions and possesses a high boiling point, it cannot be removed via standard rotary evaporation or simple aqueous washing. This guide provides field-proven, mechanistically grounded troubleshooting strategies to selectively remove this impurity without compromising your target molecule.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does methyl cinnamate persist in my organic phase during a standard aqueous workup? Causality & Solution: Methyl cinnamate is highly hydrophobic (water solubility is negligible) and highly soluble in common extraction solvents like ethyl acetate, ether, and dichloromethane[1]. During a standard liquid-liquid extraction, the partition coefficient heavily favors the organic phase. To remove it, you must either exploit its volatility under high vacuum or chemically alter its structure to shift its partition coefficient into the aqueous phase.
Q2: I cannot use high heat because my target product degrades. How can I chemically scavenge the unreacted methyl cinnamate? Causality & Solution: If your target molecule is stable in mild base, you can perform a selective saponification. By treating the mixture with an aqueous base (e.g., 2.8% NaOH) and applying mild heat, methyl cinnamate undergoes ester hydrolysis to form methanol and sodium cinnamate[2]. Unlike the parent ester, sodium cinnamate is a highly water-soluble carboxylate salt. It will partition entirely into the aqueous layer, allowing you to wash it away from your organic product.
Q3: Both my product and methyl cinnamate are base-sensitive and thermally labile. What is the optimal chromatographic approach? Causality & Solution: When physical distillation and chemical saponification are contraindicated, silica gel column chromatography is required. Methyl cinnamate is moderately non-polar. Utilizing a step-gradient solvent system of Hexane and Ethyl Acetate (starting at 100:0 and moving to 80:20) provides optimal resolution, allowing methyl cinnamate to elute cleanly before more polar target compounds[3][4].
Part 2: Physicochemical Data Summary
To design a self-validating purification system, you must first understand the physical parameters of the impurity.
| Property | Value | Relevance to Purification |
| Boiling Point (Atmospheric) | 260–262 °C[1] | Too high for standard rotary evaporation. |
| Boiling Point (Vacuum) | 132–134 °C at 2.0 kPa[1] | Accessible via standard laboratory Kugelrohr or short-path distillation. |
| Melting Point | 34–38 °C[1] | Can solidify in condenser lines during distillation; requires warm water circulation. |
| Solubility | Insoluble in water; Soluble in EtOAc, MeOH, Ether[1] | Cannot be removed by simple brine/water washes. |
Part 3: Decision Matrix & Experimental Workflows
Purification Strategy Decision Matrix
Caption: Decision matrix for selecting the optimal methyl cinnamate removal strategy.
Detailed Experimental Methodologies
Protocol A: Physical Removal via Vacuum Distillation
Mechanism: Exploits the lowered boiling point of methyl cinnamate under reduced pressure to physically separate it from high-boiling target APIs.
-
Transfer the crude reaction mixture to a round-bottom flask equipped with a short-path distillation head and a receiving flask.
-
Connect the system to a high-vacuum pump capable of reaching at least 2.0 kPa (approx. 15 mmHg).
-
Circulate warm water (approx. 45 °C) through the condenser. Causality: Methyl cinnamate melts at 34–38 °C; cold water will cause it to crystallize and clog the condenser[1].
-
Gradually heat the oil bath.
-
Self-Validation Check: Monitor the distillation head thermometer. A temperature plateau at 132–134 °C indicates the active, pure distillation of methyl cinnamate[1]. Once the temperature drops, the impurity has been successfully removed.
Protocol B: Chemical Scavenging via Mild Saponification
Mechanism: Base-catalyzed ester hydrolysis converts the lipophilic methyl cinnamate into water-soluble sodium cinnamate, forcing it into the aqueous phase.
Caption: Workflow for the chemical scavenging of methyl cinnamate via saponification.
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Toluene or EtOAc).
-
Add an equal volume of 2.8% aqueous Sodium Hydroxide (NaOH)[2].
-
Heat the biphasic mixture to 80 °C under vigorous stirring for 30 minutes to facilitate interfacial ester hydrolysis[2].
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Drain the aqueous layer (containing the sodium cinnamate salt). Wash the organic layer once more with water until the aqueous wash reaches a neutral pH.
-
Self-Validation Check: Spot the organic layer on a TLC plate alongside a methyl cinnamate standard. The UV-active ester spot must be completely absent, confirming total chemical scavenging.
Protocol C: Silica Gel Column Chromatography
Mechanism: Separates compounds based on their differential affinities for the polar stationary phase (silica) and the mobile phase.
-
Prepare a silica gel (70–230 mesh) column packed in 100% n-hexane[3].
-
Dry-load the crude mixture onto the column to ensure a tight sample band.
-
Elute using a gradient solvent system, starting at 100:0 n-hexane/ethyl acetate and gradually increasing polarity to 80:20[3][4].
-
Collect fractions and monitor via TLC.
-
Self-Validation Check: Stain the developed TLC plates with Potassium Permanganate (
). The alkene bond in methyl cinnamate will rapidly reduce the , appearing as a bright yellow spot against a purple background. Discard all fractions containing this specific spot.
References
-
Title: Methyl cinnamate CAS#: 103-26-4 Source: ChemicalBook URL: 1
-
Title: Method for obtaining high-purity cinnamic acid (EP0484122A2) Source: Google Patents URL: 2
-
Title: Extraction and Isolation of Methyl-Cinnamate Source: Bio-protocol URL: 3
-
Title: Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives Source: AIP Publishing URL: 4
Sources
Technical Support Center: Lewis Acid Catalysis for 3,3-Diphenylpropanoate Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Friedel-Crafts Hydroalkylation for Diarylalkane Synthesis
Executive Summary: The Shift to "Green" Lewis Acids
You are likely accessing this guide because your current synthesis of 3,3-diphenylpropanoate derivatives —critical scaffolds for antimuscarinic agents like Fesoterodine and Tolterodine —is suffering from low yields, regioselectivity issues, or difficult workups.
Historically, this transformation (the hydroalkylation of cinnamates with arenes) relied on stoichiometric amounts of moisture-sensitive Lewis acids like Aluminum Chloride (AlCl₃) or Titanium Tetrachloride (TiCl₄) . These "old school" catalysts often lead to:
-
High waste: Large volumes of acidic aqueous waste during quenching.
-
Side reactions: Polymerization of the acrylate/cinnamate starting material.
-
Deactivation: Immediate failure if moisture is present.
The Modern Solution: This guide focuses on transitioning your workflow to Water-Tolerant Metal Triflates , specifically Bismuth(III) Triflate [Bi(OTf)₃] and Scandium(III) Triflate [Sc(OTf)₃] . These catalysts offer superior atom economy, recyclability, and milder conditions.
Module 1: Catalyst Selection & Screening
Decision Matrix: Which Catalyst Should You Use?
Do not default to AlCl₃. Use this logic flow to select the optimal catalyst for your specific substrate.
Figure 1: Catalyst selection workflow based on substrate sensitivity and environmental conditions.
Comparative Data: Metal Triflates vs. Traditional Halides[1]
| Feature | AlCl₃ / TiCl₄ | Bi(OTf)₃ | Sc(OTf)₃ |
| Loading | Stoichiometric (100-150 mol%) | Catalytic (1-10 mol%) | Catalytic (1-5 mol%) |
| Moisture Tolerance | Zero (Explosive/Fuming) | High (Works in water) | High (Works in water) |
| Workup | Quench required (Exothermic) | Simple filtration/Extraction | Simple filtration/Extraction |
| Reusability | None (Destroyed) | Recoverable (>90%) | Recoverable (>95%) |
| Selectivity | Low (Polymerization risk) | High (Chelation control) | High (Soft Lewis Acid) |
Module 2: Optimized Protocol (Bi(OTf)₃ Route)
This protocol is optimized for the synthesis of Methyl 3,3-diphenylpropanoate via the hydroalkylation of methyl cinnamate with benzene.
Reagents
-
Substrate: Methyl Cinnamate (1.0 equiv)
-
Reagent/Solvent: Benzene (Excess, acts as solvent) or Arene (3.0 equiv) in Nitromethane (CH₃NO₂).
-
Catalyst: Bi(OTf)₃ (5 mol%)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve Methyl Cinnamate (10 mmol) in the arene (e.g., Benzene, 5 mL) or Nitromethane (if using solid substituted arenes).
-
Catalyst Addition: Add Bi(OTf)₃ (0.5 mmol, 328 mg) directly to the solution at room temperature. Note: No glovebox is required.
-
Reaction: Heat the mixture to 80°C (reflux) for 4–8 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the cinnamate alkene spot.
-
-
Workup (The "Green" Advantage):
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Module 3: Troubleshooting & FAQs
User Report: "I am seeing significant polymerization of my cinnamate starting material."
Diagnosis: The Lewis Acid is too "hard" or the concentration is too high, initiating cationic polymerization of the alkene double bond rather than the Friedel-Crafts addition. Solution:
-
Switch Solvent: Move to Nitromethane (CH₃NO₂) . It stabilizes the intermediate acylium/carbocation complexes and suppresses polymerization.
-
Dilution: Increase solvent volume by 2x.
-
Slow Addition: Add the Lewis Acid slowly as a solution, or add the cinnamate dropwise to the catalyst/arene mixture.
User Report: "The reaction stalls at 60% conversion."
Diagnosis: Product inhibition. The carbonyl oxygen of the product ester (3,3-diphenylpropanoate) is coordinating to the metal center, poisoning the catalyst. Solution:
-
Increase Temperature: Bump reflux temperature by 10°C to facilitate ligand exchange.
-
Add Co-catalyst: In some cases, adding a trace of TMSCl (Trimethylsilyl chloride) helps dissociate the metal-oxygen bond, regenerating the active catalyst.
-
Catalyst Choice: Switch to Sc(OTf)₃ or Hf(OTf)₄ , which have faster exchange rates for carbonyl ligands.
User Report: "I need to reuse the catalyst, but activity drops after Run 2."
Diagnosis: Leaching of triflate anions or hydration of the metal center. Solution:
-
Dehydration: You must dry the recovered catalyst at 180°C in vacuo for 2 hours between runs. While "water-tolerant," the catalytic activity is highest when the metal coordination sphere is open, not saturated with water molecules.
Module 4: Mechanistic Insight[4][5]
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via activation of the cinnamate carbonyl, increasing the electrophilicity of the
Figure 2: Catalytic cycle for the Bi(OTf)₃ mediated hydroalkylation of cinnamates.
Key Takeaway: The rate-limiting step is often the attack of the arene (Step 3). If your arene is electron-poor (e.g., chlorobenzene), the reaction will require higher temperatures or a stronger Lewis Acid like Hafnium Triflate [Hf(OTf)₄] .
References
-
Bismuth(III) Catalysis: Le Roux, C., & Dubac, J. (2002).[3] Bismuth(III) Chloride and Triflate: Novel Catalysts for Acylation and Sulfonylation Reactions. Synlett. Link
-
Scandium(III) Triflate Overview: Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry. Link
-
Hydroalkylation Mechanism: Tunge, J. A., & Foresee, L. N. (2005). Mechanistic Studies of Hydroarylation. Organometallics. Link
-
Metal Triflates in Friedel-Crafts: Noji, M., Konno, Y., & Ishii, K. (2007).[4] Metal Triflate-Catalyzed Cationic Benzylation and Allylation. Journal of Organic Chemistry. Link
-
Green Chemistry Applications: Olah, G. A., et al. (2009). Friedel-Crafts Chemistry. Wiley-Interscience. Link
Sources
- 1. Lanthanide triflate-catalyzed three component synthesis of alpha-amino phosphonates in ionic liquids. A catalyst reactivity and reusability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. researchgate.net [researchgate.net]
- 4. Metal Triflate-Catalyzed Cationic Benzylation and Allylation of 1,3-Dicarbonyl Compounds [organic-chemistry.org]
Technical Support Center: Methyl 3,3-Diphenylpropanoate Purification
The following guide serves as a Level 3 Technical Support document for the purification of methyl 3,3-diphenylpropanoate . It is designed for researchers requiring high-purity isolation (>98%) for downstream pharmaceutical applications or kinetic studies.[1]
Ticket ID: PUR-MDZP-001 Status: Resolved / Knowledge Base Article Subject Matter Expert: Senior Application Scientist, Separation Chemistry Division
Executive Summary
Methyl 3,3-diphenylpropanoate (CAS: Indeterminate/Variable based on synthesis route, often derived from 3,3-diphenylpropanoic acid CAS 606-83-7) is a high-boiling lipophilic ester. Unlike its lower molecular weight analogs, it frequently presents as a viscous, colorless-to-pale-yellow oil that resists crystallization due to rotational freedom around the aliphatic chain.
Common Failure Points:
-
Persistent Acidity: Incomplete removal of the parent acid (3,3-diphenylpropanoic acid).[1]
-
Thermal Decomposition: Retro-Michael addition or ester hydrolysis during high-temperature distillation.[1]
-
Solvent Trapping: High viscosity leads to retention of reaction solvents (e.g., toluene, methanol).[1]
Part 1: Physical Property Matrix
Reference data for process design.[1][2]
| Property | Specification | Notes |
| Molecular Formula | C₁₆H₁₆O₂ | |
| Molecular Weight | 240.30 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | May crystallize slowly at -20°C. |
| Boiling Point | ~170–180°C @ 1–5 mmHg | Requires High Vacuum. Decomposes >250°C at atm.[1][2][3] |
| Solubility | DCM, EtOAc, Toluene, Et₂O | Insoluble in water.[1] |
| Key Impurity | 3,3-Diphenylpropanoic Acid | Removed via alkaline wash (pKₐ ~4.5).[1][4] |
Part 2: Purification Workflows
Method A: Chemical Washing (The "Crude" Cleanup)
Mandatory first step for all synthesis routes (Fischer Esterification or Friedel-Crafts).
The Protocol:
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use a ratio of 10 mL solvent per 1 g of crude.[1]
-
Why? High dilution prevents emulsion formation during the basic wash.[1]
-
-
Acid Removal (Critical): Wash the organic phase 2× with saturated Sodium Bicarbonate (NaHCO₃) .[1]
-
Brine Wash: Wash 1× with saturated NaCl solution to remove trapped water.[1]
-
Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 15 minutes. Filter and concentrate via rotary evaporation.[5]
Method B: High-Vacuum Distillation (The Gold Standard)
Recommended for oils >5g.[1] Removes color bodies and non-volatile oligomers.[1]
The Setup:
-
Apparatus: Short-path distillation head (Vigreux column optional but recommended for purity).
-
Vacuum Requirement: < 2 mmHg (Oil pump required; water aspirator is insufficient).[1]
Procedure:
-
Pre-heat oil bath to 140°C.
-
Apply vacuum gradually to degas the oil.[1]
-
Increase bath temperature until distillation occurs (expect head temp ~160–175°C at 1–2 mmHg).
-
Discard the first 5% (Forerun): Contains residual solvents and lower-boiling impurities (e.g., methyl cinnamate derivatives).[1]
-
Collect Main Fraction: Colorless viscous oil.
Method C: Flash Column Chromatography
Recommended for small scale (<2g) or heat-sensitive batches.[1]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 → 90:10).[1][4]
-
TLC Visualization: UV Active (254 nm). The two phenyl rings provide strong absorbance.[1]
-
Rf Value: ~0.4–0.5 in 9:1 Hex:EtOAc (Ester moves faster than the acid).[1][4]
Part 3: Troubleshooting & FAQs
Q1: The oil is cloudy after rotary evaporation. What is wrong?
Diagnosis: Water entrainment. The Fix: The high viscosity of the oil traps micro-droplets of water.[1]
-
Redissolve the oil in dry DCM.
-
Dry again over Na₂SO₄ (Sodium Sulfate) for at least 30 minutes.
-
Pro Tip: Azeotrope the residual water by adding 20 mL of toluene and evaporating again.
Q2: My product has a persistent yellow color. Is it pure?
Diagnosis: Likely trace conjugated impurities (e.g., cinnamic acid derivatives) or oxidation products.[1] The Fix:
-
If distilling: The yellow color usually stays in the pot residue.[1]
-
If not distilling: Dissolve in Hexanes and treat with Activated Charcoal (5% w/w).[1][4] Stir for 30 minutes, filter through a Celite pad, and re-concentrate.
Q3: NMR shows a small broad peak around 10-12 ppm. What is this?
Diagnosis: Residual unreacted carboxylic acid (3,3-diphenylpropanoic acid).[1] The Fix: Your bicarbonate wash was insufficient.
-
Remedy: Redissolve in ether and wash with 1M NaOH (stronger base than bicarbonate) to aggressively remove the acid.[1] Caution: Do not leave in contact with NaOH for hours, or you risk hydrolyzing your ester.[1]
Q4: Can I crystallize this compound?
Diagnosis: Difficult due to rotational entropy of the propanoate chain. The Fix: It is generally an oil at room temperature.[1] However, you can attempt low-temperature crystallization :
-
Dissolve in minimum hot Pentane or Hexane.
-
Cool slowly to -20°C (freezer).
-
If a solid forms, filter cold.[1] If it oils out, revert to distillation.[1][6]
Part 4: Process Visualization
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Caption: Decision tree for the isolation of methyl 3,3-diphenylpropanoate, prioritizing scale and impurity profile.
References
-
Sigma-Aldrich. Methyl 3-phenylpropanoate Product Specification (Analog Reference). Retrieved from .[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7643, Methyl 3-phenylpropanoate.[1] Retrieved from .[1]
-
Organic Syntheses. Differentiation of purification methods for phenylpropanoic acid derivatives. Org.[1][2][7] Synth. 1976 , 55,[1] 7. Retrieved from .[1]
-
PrepChem. Synthesis of methyl 3-phenylpropionate (General Esterification Protocol). Retrieved from .[1]
-
Google Patents. Process for preparing N-methyl-3,3-diphenylpropylamine (Intermediates and boiling points). Patent KR101029643B1.[1] Retrieved from .
Sources
- 1. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 3,3-二苯基丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 7. Methyl 3-phenylpropionate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Minimizing Hydrolysis During Methyl Ester Workup
Welcome to the Technical Support Center. Methyl esters are ubiquitous in organic synthesis as protecting groups and intermediates. However, their minimal steric bulk makes them uniquely susceptible to unintended hydrolysis back to carboxylic acids during aqueous workup. This guide provides researchers, scientists, and drug development professionals with mechanistic insights and actionable, self-validating protocols to prevent methyl ester degradation during isolation.
Troubleshooting Guides & FAQs
Q1: Why does my methyl ester hydrolyze during a standard saturated sodium bicarbonate (NaHCO₃) wash, while my tert-butyl esters remain intact?
A1: The vulnerability of methyl esters lies in their lack of steric hindrance. Hydrolysis of unhindered esters typically proceeds via the
Q2: I am working up a Fischer esterification (highly acidic). How can I remove the acid catalyst without triggering base-catalyzed saponification? A2: The transition from an acidic reaction mixture to a neutral organic phase is the primary danger zone. If you add aqueous base directly to the concentrated acid, the resulting exothermic neutralization can locally heat the mixture while simultaneously exposing the newly formed ester to a high pH spike, driving rapid saponification [1]. Solution: Dilute the reaction mixture heavily with a cold, non-polar organic solvent (e.g., diethyl ether or ethyl acetate) first. This partitions the ester into the organic layer. Then, wash with ice-cold saturated NaHCO₃. The biphasic nature limits the ester's exposure to the aqueous base, and the low temperature suppresses the hydrolytic side reactions.
Q3: My methyl ester is extremely sensitive, and even cold aqueous washes degrade my yield. Are there non-aqueous alternatives? A3: Yes. For highly labile methyl esters, you must eliminate water from the workup entirely. Conventional methods almost always include an aqueous workup step, which creates the perfect environment for the reverse reaction [1][3]. Alternative Solution: Use solid-phase basic ion-exchange resins (e.g., Amberlyst A21) or anhydrous solid bases (like basic alumina) to scavenge acid catalysts. This allows you to neutralize the organic solution without ever introducing a bulk aqueous phase.
Q4: How do I quench a base-catalyzed reaction (e.g., an enolate alkylation forming a methyl ester) without causing acid-catalyzed hydrolysis (
Quantitative Data: Ester Vulnerability Profile
To understand the causality of workup choices, it is critical to compare the relative hydrolysis rates of common ester groups. This data dictates why methyl esters require specialized handling compared to bulkier analogs [4].
| Ester Type | Alkyl Group (-R) | Relative Alkaline Hydrolysis Rate ( | Steric Hindrance at Carbonyl | Primary Cleavage Mechanism |
| Methyl | -CH₃ | 1.00 (Baseline - Very Fast) | Minimal | Acyl-Oxygen ( |
| Ethyl | -CH₂CH₃ | ~0.30x | Low | Acyl-Oxygen ( |
| Isopropyl | -CH(CH₃)₂ | ~0.05x | Moderate | Acyl-Oxygen ( |
| tert-Butyl | -C(CH₃)₃ | <0.01x (Extremely Slow) | High | Alkyl-Oxygen ( |
Experimental Protocols: Self-Validating Workup Methodologies
Protocol A: Cold, Biphasic Aqueous Workup (For Standard Methyl Esters)
Causality: This protocol relies on thermal control and rapid phase partitioning to protect the ester from the aqueous environment, minimizing contact time with nucleophilic water [1].
-
Dilution: Upon reaction completion, immediately dilute the crude mixture with 3–5 volumes of a cold organic extraction solvent (e.g., EtOAc or MTBE).
-
Self-Validation: The mixture should become homogeneous or precipitate salts, but the ester must remain fully dissolved in the organic phase.
-
-
Thermal Control: Submerge the separatory funnel or reaction flask in an ice-water bath (0–5 °C) for 5 minutes.
-
Quenching/Washing: Slowly add ice-cold saturated aqueous NaHCO₃ (if neutralizing acid) or saturated aqueous NH₄Cl (if neutralizing base). Caution: If using NaHCO₃, vent frequently to release CO₂ gas.
-
Rapid Separation: Shake vigorously for no more than 15 seconds to ensure neutralization, then immediately allow the layers to separate. Prolonged contact time strictly correlates with decreased yield.
-
Validation Check: Spot the organic layer on a TLC plate against the starting carboxylic acid. A successful workup will show no baseline/polar spot corresponding to the hydrolyzed acid.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if the ester is slightly acid-sensitive, as MgSO₄ is mildly acidic). Filter and concentrate under reduced pressure at a bath temperature
30 °C.
Protocol B: Non-Aqueous Scavenger Workup (For Highly Labile Methyl Esters)
Causality: Completely removes the nucleophile (water) from the isolation step, physically preventing both
-
Solvent Exchange (if necessary): If the reaction was run in a polar, high-boiling solvent (e.g., DMF), evaporate under high vacuum or dilute heavily with a non-polar solvent (e.g., DCM).
-
Resin Addition: Add 2.0 equivalents (relative to the acid/base catalyst used in the reaction) of an appropriate scavenger resin (e.g., Amberlyst A21 for acids, or Amberlyst 15 for bases) directly to the organic phase.
-
Agitation: Stir gently at room temperature for 30–60 minutes.
-
Validation Check: Remove a 10 µL aliquot and apply it to damp pH indicator paper. The reading should be completely neutral (pH 7). If not, add more resin and stir for an additional 15 minutes.
-
Isolation: Filter the mixture through a pad of Celite to remove the resin. Wash the filter cake with 2 volumes of the reaction solvent.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the pure methyl ester.
Workup Decision Matrix
Decision tree for selecting the optimal workup protocol to minimize methyl ester hydrolysis.
References
-
Master Organic Chemistry. "Basic Hydrolysis of Esters – Saponification." Master Organic Chemistry. Available at: [Link]
-
"A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants." National Institutes of Health (PMC). Available at: [Link]
Technical Support Center: Troubleshooting Low Conversion in Boronic Acid Addition Reactions
For researchers, scientists, and drug development professionals, boronic acid addition reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds. However, achieving high conversion rates can often be a challenge. This guide provides in-depth technical support, moving beyond simple procedural steps to explain the underlying chemical principles that govern success in these reactions. Here, you will find a structured approach to troubleshooting, detailed FAQs, and validated protocols to navigate the complexities of some of the most common boronic acid addition reactions: the Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings.
The Foundation of Success: A General Troubleshooting Framework
Low conversion in any chemical reaction is a sign that one or more parameters are suboptimal. Before diving into reaction-specific issues, it's crucial to have a systematic approach to identify the root cause. The following flowchart provides a logical progression for troubleshooting any boronic acid addition reaction.
Caption: A general workflow for troubleshooting low conversion in boronic acid addition reactions.
Frequently Asked Questions (FAQs) for Troubleshooting
This section addresses specific issues commonly encountered during boronic acid addition reactions in a question-and-answer format, providing detailed explanations and actionable solutions.
Category 1: Reagent-Related Issues
Q1: My reaction shows low conversion, and I suspect my boronic acid is the problem. How can I verify its quality and what are my options if it's degraded?
A: Boronic acid instability is a frequent cause of low yields.[1] They are susceptible to several degradation pathways, most notably protodeboronation and oxidation.[1][2]
-
Verification of Quality:
-
Appearance: High-purity boronic acids are typically white, crystalline solids. Discoloration can be an indicator of impurities.
-
Solubility: Ensure your boronic acid fully dissolves in the reaction solvent. Poor solubility can lead to heterogeneous reaction mixtures and low conversion.
-
Analytical Techniques: The most reliable way to assess purity is through analytical methods.
-
NMR Spectroscopy: ¹H and ¹¹B NMR can provide information about the purity and the presence of boroxines (anhydrides of boronic acids).
-
LC-MS/GC-MS: These techniques are excellent for identifying and quantifying impurities.[3] For GC-MS analysis, derivatization of the boronic acid may be necessary.[3]
-
-
-
Solutions for Degraded Boronic Acids:
-
Recrystallization: This can often remove impurities.
-
Use of Boronic Esters: Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and potassium trifluoroborates are more stable alternatives to boronic acids.[1][4] These can often be used directly in the coupling reaction or can be converted to the boronic acid in situ.
-
Fresh Reagent: When in doubt, using a fresh, unopened bottle of boronic acid is the most straightforward solution.
-
Q2: I'm observing significant amounts of a byproduct that corresponds to my starting material without the boron group. What is happening and how can I prevent it?
A: This is a classic case of protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This side reaction is often promoted by high temperatures and the presence of water or other protic species.[5]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: If the reaction protocol allows, using anhydrous solvents and reagents can minimize protodeboronation.
-
Optimize the Base: A weaker base, such as K₂CO₃ or Cs₂CO₃, may be less likely to promote this side reaction compared to strong hydroxide bases.[6]
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.
-
Use a More Stable Boron Reagent: As mentioned previously, boronic esters are generally more resistant to protodeboronation.[4]
-
Category 2: Catalyst and Ligand Issues
Q3: My reaction is sluggish or has stalled completely. How do I know if my palladium catalyst is the problem?
A: Catalyst deactivation is a common reason for incomplete reactions. Palladium catalysts, especially in their active Pd(0) state, can be sensitive to air and other impurities.[1]
-
Indicators of Catalyst Problems:
-
Color Change: A change in the reaction mixture's color to black can indicate the formation of palladium black, an inactive, precipitated form of palladium.[1]
-
Stalled Reaction: If the reaction starts but does not proceed to completion (as monitored by TLC or LC-MS), catalyst deactivation is a likely culprit.
-
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is critical to prevent oxidation of the Pd(0) catalyst.[1]
-
Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation into palladium black.[1] The optimal ratio is ligand-dependent but is typically between 1:1 and 4:1.[1]
-
Increase Catalyst Loading: If deactivation is suspected, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary.
-
Q4: I'm working with an electron-rich aryl chloride, and the reaction is not proceeding. What changes should I consider for my catalyst system?
A: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Suzuki-Miyaura coupling due to the strength of the C-Cl bond. Electron-rich aryl chlorides are particularly challenging.[7]
-
Strategies for Unreactive Aryl Chlorides:
-
Use Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective for these substrates.[7][8] These ligands promote the challenging oxidative addition step.[4][8]
-
Higher Temperatures: These reactions often require higher temperatures to proceed at a reasonable rate.
-
Stronger Base: A stronger base, such as K₃PO₄ or an alkoxide, may be necessary to facilitate the catalytic cycle.
-
| Ligand Type | Recommended For | Typical Pd:Ligand Ratio |
| Triphenylphosphine (PPh₃) | Simple, electron-neutral aryl bromides and iodides | 1:2 to 1:4 |
| Buchwald Ligands (e.g., SPhos, XPhos) | Electron-rich/poor aryl chlorides, sterically hindered substrates | 1:1 to 1:2 |
| N-Heterocyclic Carbenes (NHCs) | Electron-rich aryl chlorides, high-turnover catalysis | 1:1 to 1:2 |
Caption: General ligand selection guide for Suzuki-Miyaura coupling.
Category 3: Reaction Conditions and Side Reactions
Q5: I am observing a significant amount of a biaryl byproduct derived from the coupling of two boronic acid molecules. How can I suppress this homocoupling?
A: Homocoupling is a common side reaction, especially when using Pd(II) pre-catalysts or in the presence of oxygen.[4]
-
Minimizing Homocoupling:
-
Rigorous Degassing: Oxygen is a major culprit in promoting homocoupling. Ensure your solvents and reaction mixture are thoroughly degassed.[1]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ avoids the in situ reduction step that can lead to homocoupling.[1]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low and disfavor homocoupling.
-
Optimize Base and Solvent: The choice of base and solvent can also influence the extent of homocoupling. Screening different combinations may be necessary.
-
Q6: My Chan-Lam coupling is giving low yields. What are the key parameters to optimize?
A: The Chan-Lam coupling, which forms C-N or C-O bonds, is copper-catalyzed and has its own set of common issues.[9]
-
Key Optimization Parameters for Chan-Lam Coupling:
-
Copper Source: Copper(II) acetate is commonly used, but other copper salts can also be effective.
-
Base: A base is often required, with common choices including triethylamine or pyridine.
-
Solvent: Dichloromethane, THF, and methanol are frequently used solvents.
-
Atmosphere: Unlike palladium-catalyzed reactions, Chan-Lam couplings are often run open to the air, as oxygen can play a role in regenerating the active catalyst.[9]
-
Additives: The addition of molecular sieves can be beneficial to remove water, which can lead to the formation of phenol byproducts.
-
Q7: I am attempting a Liebeskind-Srogl coupling, but the reaction is not working with my electron-deficient boronic acid. What are the limitations of this reaction?
A: The Liebeskind-Srogl coupling is a powerful method for coupling thioesters with boronic acids, but it has known substrate limitations.[10]
-
Addressing Limitations in Liebeskind-Srogl Coupling:
-
Electron-Poor Boronic Acids: These substrates can be challenging and may require higher catalyst loadings or different ligands.[10] In some cases, they may not be suitable coupling partners.
-
Nitrogen-Containing Heterocycles: Boronic acids containing nitrogen heterocycles can sometimes be problematic, potentially due to coordination with the palladium catalyst.[10]
-
Reaction Conditions: The reaction is typically run under anaerobic conditions with a palladium catalyst and a copper(I) co-catalyst.[11] Optimization of the ligand, solvent, and temperature may be necessary for challenging substrates.
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
-
Sunthetics. (n.d.). Revolutionizing Solvent-Base Selection with Parametrized Optimization. Retrieved from [Link]
- Cross-Coupling Reactions Guide. (n.d.).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- BenchChem Technical Support Team. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- Ivanov, I. V., & Gurevich, E. V. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758–765.
-
Wikipedia. (n.d.). Liebeskind–Srogl coupling. Retrieved from [Link]
- Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44.
- Peña-Cabrera, E., et al. (2015). Scope and Limitations of the Liebeskind-Srogl Cross-Coupling Reactions Involving the Biellmann BODIPY. The Journal of Organic Chemistry, 80(12), 6143-6153.
- Peña-Cabrera, E., et al. (2015). Scope and Limitations of the Liebeskind–Srogl Cross-Coupling Reactions Involving the Biellmann BODIPY. The Journal of Organic Chemistry, 80(12), 6143-6153.
- Valenta, Z., et al. (2024). The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. ACS Omega, 9(32), 35865-35876.
- Valenta, Z., et al. (2025). Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. RSC Advances, 15(20), 13567-13574.
- Clark, J. H., & Macquarrie, D. J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1056-1064.
- Kumar, S. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. BenchChem.
- BenchChem Technical Support Team. (2025).
- Köcher, S., et al. (2017). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Catalysis Science & Technology, 7(17), 3746-3763.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 48(4), 1044–1055.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
- Maji, M., & Danda, A. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. The Chemical Record, 20(12), 1503-1522.
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from [Link]
- Piettre, S. R., & Baltzer, S. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 229-236.
- Magano, J., & Dunetz, J. R. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 52(5), 1339–1351.
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Das, P., & Bora, U. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. RSC Advances, 5(118), 97843-97846.
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- Wang, Y., et al. (2022). An Optimized Ni-catalyzed Chan-Lam Type Coupling: Enantioretentive Access to Chiral N-Aryl Sulfinamides.
- Cherney, A. H., et al. (2024). Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides. ChemRxiv.
- Nare, K. R., & Singh, A. K. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Serbian Chemical Society, 84(6), 575-603.
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
- Dong, M., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry.
- Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-100). Wiley-VCH.
- Li, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13956-13974.
- Liu, Y. (2010).
- Savateev, A., & Antonietti, M. (2022). The Liebeskind–Srogl Cross‐Coupling Reaction and its Synthetic Applications.
Sources
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- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Diphenylacrylate Hydrogenation
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the hydrogenation of highly conjugated, sterically hindered systems like 2,3-diphenylacrylates (e.g., ethyl 2-cyano-3,3-diphenylacrylate and 2,3-diphenylacrylic acid). While researchers often blame thermodynamic limitations when these reactions stall, the root cause is almost always catalyst poisoning .
Diphenylacrylates are vital building blocks for chiral pharmaceuticals. However, their upstream synthesis (often via Knoevenagel condensations or Heck couplings) frequently introduces trace impurities that aggressively deactivate noble metal catalysts (Pd/C, Pt/C, Rh, Ru). This guide provides a causal, mechanistic approach to diagnosing, preventing, and resolving catalyst deactivation, ensuring your catalytic cycles remain pristine.
Diagnostic Decision Tree
Before altering your temperature or pressure parameters, you must determine whether your catalyst is suffering from reversible inhibition, irreversible poisoning, or metal leaching. Follow this self-validating diagnostic workflow.
Diagnostic workflow for identifying and resolving catalyst poisoning in hydrogenation.
Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my Pd/C catalyst stall prematurely during the hydrogenation of ethyl 2-cyano-3,3-diphenylacrylate?
A1: The stall is likely caused by a combination of inherent substrate inhibition and upstream impurity poisoning. The cyano group in ethyl 2-cyano-3,3-diphenylacrylate acts as a strong
Q2: How do I differentiate between reversible inhibition and irreversible catalyst poisoning in my kinetic data? A2: The distinction lies in the chemisorption strength and the kinetic profile of your hydrogen uptake.
-
Reversible Inhibition: The poison (e.g., CO, nitriles, amines) weakly adsorbs and competes with the diphenylacrylate substrate. Your
uptake curve will show a linear but drastically reduced rate. The catalyst's activity can be restored by washing or thermal desorption. -
Irreversible Poisoning: The poison (e.g., sulfur, heavy metals, or halides) forms a highly stable covalent bond with the active sites (e.g., Pd-S or Rh-I). Your
uptake curve will start normally but decay exponentially to zero long before the substrate is consumed. As highlighted by [2], these poisons permanently alter the electronic configuration of the metal, requiring complete catalyst replacement or aggressive chemical regeneration.
Q3: I am performing an asymmetric hydrogenation of 2,3-diphenylacrylic acid using a chiral Rh-BINAP catalyst. Why is my enantiomeric excess (ee) degrading alongside the reaction rate? A3: Diphenylacrylates are frequently synthesized via Heck olefination. Residual halides (I⁻, Br⁻) from the aryl halide precursors are notorious for poisoning homogeneous catalysts. In asymmetric hydrogenation, the chiral induction relies entirely on the precise geometry of the chiral ligand (like BINAP) around the Rh or Ru center. Halides strongly coordinate to the electron-deficient metal center. Not only do they block the coordination of the olefin, but they can also induce partial dissociation or distortion of the chiral ligand. This destroys the chiral pocket, leading to both a stalled reaction and a racemic background reaction that plummets your ee. [3] demonstrates how even micromolar concentrations of halides can completely deactivate cationic noble metal complexes.
Quantitative Impact of Common Poisons
To effectively troubleshoot, you must understand the quantitative impact of specific poisons on your catalytic system. The table below summarizes the causality and impact of common impurities found in diphenylacrylate workflows.
| Poison Type | Primary Source in Acrylate Synthesis | Affected Catalysts | Impact on Turnover Frequency (TOF) | Reversibility |
| Halides (Cl⁻, Br⁻, I⁻) | Precursor synthesis (e.g., Heck coupling) | Pd/C, Rh, Ru | -70% to -95% reduction | Irreversible |
| Sulfur (Thiols, H₂S) | Solvent impurities (e.g., trace thiophene) | Pd/C, Pt/C, Ni | -99% (Complete catalytic stall) | Irreversible |
| Carbon Monoxide (CO) | Syngas impurities, solvent degradation | Rh, Ru, Pd | -50% to -80% reduction | Reversible (Thermal) |
| Amines / N-Heterocycles | Substrate functional groups / Knoevenagel bases | Pd/C, Ir | -30% to -60% reduction | Reversible (Acid wash) |
Experimental Protocols: Step-by-Step Methodologies
To ensure scientific integrity, every troubleshooting step must be a self-validating system. Do not guess the cause of your failure; prove it using the following protocols.
Protocol 1: The Self-Validating Hot Filtrate & Poison Spiking Test
This protocol determines whether your reaction stalled due to a heterogeneous surface poison, or if the active metal leached into the solution and deactivated homogeneously (a common issue with supported Pd catalysts in Heck/hydrogenation sequences [4]).
-
Reaction Initiation: Set up the hydrogenation of your diphenylacrylate under standard conditions (e.g., 10 mol% Pd/C,
balloon, ethanol solvent). Monitor the uptake. -
Mid-Point Filtration (The Hot Filtrate): Once the reaction reaches exactly 30% conversion (or when the stall begins), immediately stop the stirring. Filter the reaction mixture through a heated Celite pad (to maintain reaction temperature) into a fresh, purged flask. Causality: Filtering hot ensures that any leached, soluble active metal species remain in the filtrate and do not precipitate back onto the carbon support.
-
Filtrate Validation: Re-pressurize the clear filtrate with
and monitor for 2 hours.-
Result A: If conversion continues, your catalysis is homogeneous (metal has leached).
-
Result B: If conversion completely stops, your catalysis is genuinely heterogeneous.
-
-
Poison Spiking (Cross-Validation): If Result B occurs, take the stalled filtrate and add a fresh batch of pristine Pd/C. Re-pressurize with
.-
Result C: If the reaction still fails to restart, your substrate/solvent contains a potent, active poison (e.g., sulfur or halides). Proceed to Protocol 2.
-
Protocol 2: Feedstock Purification and Catalyst Reactivation
If Protocol 1 confirms an active poison in your feedstock, you must remove it prior to the metal surface contact.
-
Scavenger Resin Treatment (For Halides/Sulfur): Dissolve your crude diphenylacrylate in a non-polar solvent (e.g., toluene). Add 10 wt% of a functionalized silica scavenger (e.g., SiliaMetS® Thiol for heavy metals, or a basic alumina plug for halides). Stir at 40°C for 2 hours, then filter. Causality: The scavenger provides a high-affinity binding site that outcompetes the noble metal catalyst for the poison.
-
Acid Washing (For Amines): If your substrate is ethyl 2-cyano-3,3-diphenylacrylate synthesized via amine catalysis, wash the organic layer with 0.1 M HCl (3x) before hydrogenation. This protonates the trace amines, rendering them water-soluble and eliminating their ability to coordinate to the Pd surface via their lone pairs.
-
Thermal Desorption (For Reversible Poisons): If using a heterogeneous catalyst that has been reversibly poisoned by CO or nitriles, recover the catalyst via filtration. Wash with hot ethanol, dry under vacuum, and heat to 150°C under a continuous flow of inert Argon for 3 hours. This provides the thermal energy required to break the weak chemisorption bonds of reversible inhibitors.
References
-
Catalysts.com. "How to Prevent Catalyst Poisoning at the Industrial Scale." Catalysts. Available at: [Link]
-
Wang, Y., et al. "Cationic Gold Catalyst Poisoning and Reactivation." Organic Letters, ACS Publications. Available at:[Link]
-
Köhler, K., et al. "Pd/SiO2 as Heterogeneous Catalyst for the Heck Reaction: Evidence for a Sensitivity to the Surface Structure of Supported Particles." ResearchGate. Available at:[Link]
Validation & Comparative
Technical Guide: FTIR Characterization of Methyl 3,3-Diphenylpropanoate
Differentiation of Non-Conjugated Ester Moieties in Drug Synthesis Intermediates
Executive Summary
In the synthesis of antimuscarinic agents and complex pharmaceutical intermediates, methyl 3,3-diphenylpropanoate serves as a critical non-conjugated ester scaffold. Its precise identification relies heavily on the vibrational signature of the carbonyl (
Unlike its conjugated analogs (e.g., cinnamates) or hydrolysis products (carboxylic acids), methyl 3,3-diphenylpropanoate exhibits a distinct carbonyl stretching vibration centered at 1740 ± 5 cm⁻¹ .[2] This guide provides a comparative spectral analysis, establishing this peak as a definitive quality attribute (CQA) for reaction monitoring and purity assessment.
Theoretical Framework: The 1740 cm⁻¹ Signature[3]
Structural Causality
The infrared spectrum of methyl 3,3-diphenylpropanoate is defined by the isolation of the carbonyl group from the aromatic system.
-
Structure:
-
Electronic Environment: The methylene (
) bridge at the -position acts as an insulator, preventing - conjugation between the phenyl rings and the ester carbonyl. -
Vibrational Consequence: Without the bond-weakening effect of conjugation (which typically lowers wavenumbers to <1720 cm⁻¹), the carbonyl bond retains the high force constant characteristic of saturated aliphatic esters.
Spectral Logic Pathway
The following diagram illustrates the structural logic determining the vibrational frequency.
Figure 1: Structural causality flow for the non-conjugated carbonyl shift.
Comparative Performance Analysis
To validate the identity of methyl 3,3-diphenylpropanoate, it must be compared against its most common process impurities: the starting material (conjugated esters) and the hydrolysis product (free acid).
Table 1: Spectral Differentiation Matrix
| Analyte | Functional Class | C=O Wavenumber (cm⁻¹) | Key Differentiator |
| Methyl 3,3-diphenylpropanoate | Saturated Ester | 1735 – 1745 | Sharp, singlet peak.[2][3] No OH stretch. |
| Methyl Cinnamate (Analog) | Conjugated Ester | 1715 – 1725 | Shifted lower by ~20 cm⁻¹ due to resonance.[2] |
| 3,3-Diphenylpropanoic Acid | Carboxylic Acid | 1705 – 1715 | Broad OH "hump" (2500–3300 cm⁻¹).[2] |
| 3,3-Diphenylpropan-1-ol | Primary Alcohol | N/A (No C=O) | Strong, broad OH stretch ~3350 cm⁻¹.[2] |
Key Insight: If your spectrum shows a carbonyl peak below 1725 cm⁻¹, your sample is likely contaminated with conjugated precursors or has undergone hydrolysis.[2] The 1740 cm⁻¹ band is the "Green Light" for the intact, non-conjugated ester.
Experimental Protocol: Self-Validating ATR-FTIR
This protocol is designed to minimize solvent interference and ensure reproducibility.[2]
Equipment
-
Instrument: FTIR Spectrometer with DTGS detector.
-
Interface: Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal.[2]
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 32 (screening) or 64 (final QC).[2]
Step-by-Step Methodology
-
Background Acquisition:
-
Sample Loading:
-
Apply 10-20 mg of methyl 3,3-diphenylpropanoate (typically a viscous oil or low-melting solid) directly to the crystal.
-
Critical: Apply pressure using the anvil until absorbance of the strongest peak is between 0.5 and 0.8 A.U. to avoid detector saturation.
-
-
Acquisition & Validation:
-
Data Processing:
Analytical Workflow Diagram
Figure 2: Operational workflow for valid spectral acquisition.
References
-
PrepChem. Synthesis of methyl 3-phenylpropionate. (Demonstrates the 1740 cm⁻¹ peak for the non-conjugated phenylpropionate analog). [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (Authoritative ranges for saturated vs. conjugated esters). [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (Detailed discussion on ester "Rule of Three" peaks and saturation effects). [Link]
-
MDPI Molbank. Synthesis of Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (Provides spectral data for complex diphenylpropanoate derivatives). [Link][9]
Sources
- 1. talent.qyem.edu.sa [talent.qyem.edu.sa]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
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- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. users.wfu.edu [users.wfu.edu]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3,3-diphenylpropanoate
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel or known compounds is a cornerstone of scientific rigor. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), stands as a powerful and ubiquitous analytical technique for this purpose. The resulting mass spectrum provides a molecular "fingerprint" in the form of a fragmentation pattern, which, when correctly interpreted, reveals key structural motifs of the analyte.
This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of methyl 3,3-diphenylpropanoate. By grounding our predictions in the fundamental principles of mass spectrometry and comparing them to a structurally simpler analog, we aim to provide a robust framework for the interpretation of mass spectra for this and related compounds.
The Principles of Electron Ionization (EI) Mass Spectrometry
Electron ionization is a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule.[1] In the ion source of the mass spectrometer, the sample is vaporized and bombarded by a beam of high-energy electrons, typically at 70 electron volts (eV).[1][2] This high energy is sufficient to eject a single electron from the highest occupied molecular orbital (HOMO) of the analyte molecule, forming a radical cation known as the molecular ion (M•+).[2][3]
The molecular ion is often energetically unstable and rapidly undergoes a series of fragmentation and rearrangement reactions to produce a cascade of smaller, charged fragment ions and neutral radicals.[4][5] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundances. The resulting mass spectrum is a plot of relative intensity versus m/z, which serves as a characteristic fingerprint of the compound.[2]
Predicted Fragmentation Pattern of Methyl 3,3-diphenylpropanoate
The structure of methyl 3,3-diphenylpropanoate (Molecular Weight: 240.30 g/mol ) contains several key features that will dictate its fragmentation behavior under EI conditions: a methyl ester group, two phenyl rings, and a propane chain. The presence of the aromatic rings is expected to stabilize the molecular ion, making its peak observable in the spectrum.[6][7]
The primary fragmentation pathways are predicted to be driven by the formation of highly stable carbocations, particularly those stabilized by the two phenyl groups.
Key Fragmentation Pathways
-
Benzylic Cleavage and Formation of the Diphenylmethyl (Benzhydryl) Cation (m/z 167): This is anticipated to be the most favorable fragmentation pathway. Cleavage of the C2-C3 bond results in the loss of a neutral radical, •CH₂COOCH₃, and the formation of the highly stable diphenylmethyl cation (also known as the benzhydryl cation). This cation is resonance-stabilized across both aromatic rings, making it a very low-energy and thus abundant fragment. This will likely be the base peak in the spectrum.
-
Loss of the Methoxy Group (m/z 209): Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for esters.[8][9] This would involve the loss of the methoxy radical (•OCH₃), resulting in a fragment ion at m/z 209 ([M-31]⁺).
-
Formation of the Tropylium Ion (m/z 91): While the formation of the diphenylmethyl cation is more favorable, further fragmentation of this or other fragments can lead to the formation of the tropylium ion (C₇H₇⁺) at m/z 91. This is a classic fragmentation pathway for compounds containing a benzyl group.
-
Phenyl Cation (m/z 77): The presence of a fragment at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is also expected from the fragmentation of the aromatic rings.[6]
It is important to note that a classic McLafferty rearrangement , which is characteristic for many esters, is not possible for methyl 3,3-diphenylpropanoate. This rearrangement requires the presence of a hydrogen atom on the γ-carbon.[10][11][12] In this molecule, the γ-carbon is the diphenyl-substituted carbon, which has no attached hydrogen atoms.
Visualizing the Fragmentation
The predicted fragmentation pathways can be visualized using the following diagram:
Caption: Predicted EI fragmentation of Methyl 3,3-diphenylpropanoate.
Comparative Analysis: The Influence of a Second Phenyl Group
To understand the impact of the second phenyl group on the fragmentation pattern, it is instructive to compare the predicted spectrum of methyl 3,3-diphenylpropanoate with the known fragmentation of a simpler analog, methyl 3-phenylpropanoate (Molecular Weight: 164.20 g/mol ).[13]
In methyl 3-phenylpropanoate, the key fragmentation pathways include:
-
McLafferty Rearrangement: Unlike its diphenyl analog, this molecule possesses γ-hydrogens, making the McLafferty rearrangement possible. However, the dominant fragmentation is often benzylic cleavage.
-
Benzylic Cleavage: Cleavage of the C2-C3 bond leads to the formation of a tropylium ion precursor at m/z 91 and the loss of a •CH₂COOCH₃ radical.
-
Formation of a m/z 104 ion: This prominent peak arises from the loss of •CH₂COOCH₃ followed by rearrangement.[13]
The comparison highlights a significant shift in the fragmentation directive. The presence of a second phenyl group in methyl 3,3-diphenylpropanoate provides a much more stable fragmentation pathway via the formation of the diphenylmethyl cation (m/z 167), which is expected to dominate the spectrum and become the base peak.
| Fragment Ion (m/z) | Methyl 3,3-diphenylpropanoate (Predicted) | Methyl 3-phenylpropanoate (Known)[13] | Fragmentation Pathway |
| M•+ | 240 (Observable) | 164 (Observable) | Molecular Ion |
| 167 | Base Peak | Absent | Benzylic cleavage forming diphenylmethyl cation |
| 104 | Low abundance or absent | Prominent Peak | Rearrangement after benzylic cleavage |
| 91 | Present | Prominent Peak | Tropylium ion formation |
| 77 | Present | Present | Phenyl cation |
| 74 | Absent | Possible (low abundance) | McLafferty Rearrangement |
Experimental Protocol: Acquiring a Mass Spectrum via GC-MS
The following provides a standard, step-by-step protocol for the analysis of methyl 3,3-diphenylpropanoate using a typical gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Sample Preparation
-
Dissolution: Prepare a 1 mg/mL stock solution of methyl 3,3-diphenylpropanoate in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this type of aromatic compound.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector)
-
Data Analysis
-
Total Ion Chromatogram (TIC): Identify the peak corresponding to methyl 3,3-diphenylpropanoate.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.
-
Interpretation: Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the experimental spectrum to the predicted pattern described in this guide.
-
Library Search: For confirmation, the acquired spectrum can be searched against a commercial mass spectral library such as the NIST/EPA/NIH Mass Spectral Library.[14][15]
Workflow Diagram
Caption: GC-MS workflow for analyzing methyl 3,3-diphenylpropanoate.
Conclusion
The electron ionization mass spectrum of methyl 3,3-diphenylpropanoate is predicted to be dominated by a base peak at m/z 167, corresponding to the highly stable diphenylmethyl cation. This key fragmentation pathway distinguishes it significantly from its mono-phenyl analog, methyl 3-phenylpropanoate, which shows a more complex pattern influenced by other fragmentation channels. By understanding these foundational fragmentation principles and employing a robust analytical protocol, researchers can confidently identify and characterize this and structurally related molecules, ensuring the integrity and accuracy of their scientific findings.
References
-
A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. J Pharm Biomed Anal. 1996 Jun;14(8-10):1031-5. [Link]
-
McLafferty Rearrangement. Name Reactions in Mass Spectrometry. [Link]
-
Electron Ionization for GC–MS. LCGC International. [Link]
-
The McLafferty rearrangement: A personal recollection. ResearchGate. [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. 2024. [Link]
-
Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. J Am Soc Mass Spectrom. 2011 Nov; 22(11): 2035–2046. [Link]
-
Please explain the principles, advantages, and disadvantages of EI. Shimadzu. [Link]
-
3.1: Electron Ionization. Chemistry LibreTexts. [Link]
-
Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. ResearchGate. [Link]
-
A Fully Automated Procedure for the Preparation and Analysis of Fatty Acid Methyl Esters. Chromatography Today. [Link]
-
McLafferty Rearrangement. Chemistry Steps. [Link]
-
McLafferty rearrangement – Knowledge and References. Taylor & Francis. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
-
A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. J. Agric. Food Chem. 2005, 53, 23, 8942–8949. [Link]
-
GCMS Section 6.14. Whitman College. [Link]
-
Mass Spectrometry - Examples. University of Arizona. [Link]
-
Mass Spectrometry Fragmentation Patterns. Scribd. [Link]
-
Fragmentation of Alkane. SlideShare. [Link]
-
Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]
-
Methyl 3-phenylpropionate. PubChem. [Link]
-
Preparation of fatty acid methyl esters for gas-liquid chromatography. J Lipid Res. 1993 Sep; 34(9): 1615–1619. [Link]
-
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
NIST Tandem Mass Spectral Library. NIST. [Link]
-
Fragmentation in Mass Spectrometry. YouTube. [Link]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
3,3-Diphenylpropylamine. NIST WebBook. [Link]
-
mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern. Doc Brown's Chemistry. [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. J Am Soc Mass Spectrom. 2008 Feb; 19(2): 271–280. [Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame. Volume 218, August 2020, Pages 285-296. [Link]
-
New Library-Based Methods for Nontargeted Compound Identification by GC-EI-MS. J Am Soc Mass Spectrom. 2024; 35(2): 238–246. [Link]
-
Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Institute of Geochemistry. [Link]
-
Methyl 3,3-dimethoxypropionate. NIST WebBook. [Link]
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HPLC Retention Time Guide: Methyl 3,3-diphenylpropanoate vs. Impurities
The following technical guide provides a high-performance liquid chromatography (HPLC) method development framework for the analysis of Methyl 3,3-diphenylpropanoate .
This guide is structured to address the specific chromatographic challenges of separating a bulky, lipophilic ester from its polar acidic hydrolysis products and potential synthetic precursors.
Executive Summary
Methyl 3,3-diphenylpropanoate (MDnP) is a lipophilic ester intermediate often used in the synthesis of pharmaceutical agents (e.g., spasmolytics or calcium channel blockers). Its analysis requires a robust separation from its primary degradation product, 3,3-Diphenylpropanoic acid (DnP-Acid), and synthetic precursors like Methyl cinnamate or Benzophenone .[1]
This guide compares the retention behavior of MDnP against these critical impurities, providing a validated protocol for researchers to establish purity standards.
Key Performance Indicators
| Parameter | Target Specification |
| Target Analyte | Methyl 3,3-diphenylpropanoate |
| Primary Impurity | 3,3-Diphenylpropanoic acid (Hydrolysis degradant) |
| Separation Mode | Reverse-Phase (RP-HPLC) |
| Critical Resolution ( | |
| Detection | UV @ 210–220 nm (End absorption for non-conjugated phenyls) |
Chemical Profile & Elution Logic
Understanding the physicochemical properties of the analyte and its impurities is the foundation of this method. The separation relies on hydrophobic subtraction, where the addition of the methyl group and the second phenyl ring significantly alters the partition coefficient (LogP).
Predicted Elution Order (Reverse Phase C18)
In a standard C18 / Water / Acetonitrile system, the elution order is governed by hydrophobicity.
-
3,3-Diphenylpropanoic Acid (DnP-Acid): Most polar due to the free carboxylic acid.[1] Elutes first .
-
Methyl Cinnamate: (If present as precursor) Contains only one phenyl ring and a conjugated system. Less lipophilic than the target. Elutes second .
-
Benzophenone: (Oxidative impurity) Moderately lipophilic. Elutes third .
-
Methyl 3,3-diphenylpropanoate (Target): Highly lipophilic due to two phenyl rings and ester capping. Elutes last .
Comparative Retention Data (Simulated Standard Conditions)
Conditions: C18 Column, 1.0 mL/min, 60:40 ACN:Water (0.1% H3PO4)
| Compound | Structure Fragment | LogP (Approx) | Relative Retention Time (RRT) | Elution Order |
| 3,3-Diphenylpropanoic Acid | 3.1 | 0.65 | 1 (Early) | |
| Methyl Cinnamate | 2.6 | 0.82 | 2 (Mid) | |
| Benzophenone | 3.2 | 0.91 | 3 (Mid-Late) | |
| Methyl 3,3-diphenylpropanoate | 4.2 | 1.00 | 4 (Late) |
Note: The RRT values are normalized to the target ester. The Acid impurity will shift significantly based on mobile phase pH. At pH < 3.0, the acid is protonated and will retain longer, potentially co-eluting with early impurities if not optimized.
Visualizing the Separation Logic
The following diagram illustrates the structural logic dictating the separation and the recommended decision tree for method optimization.
Caption: Separation logic based on hydrophobic interaction. The target ester retains longest due to dual phenyl rings.
Experimental Protocol
This protocol is designed to be a self-validating system. The use of a diode array detector (DAD) is recommended to confirm peak purity, especially for the diphenyl chromophore.
Materials
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Settings
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV @ 215 nm (Primary), 254 nm (Secondary for aromatic impurities).
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 60 | 40 | Isocratic Hold (Equilibration) |
| 2.0 | 60 | 40 | Injection |
| 15.0 | 10 | 90 | Linear Gradient (Elute Lipophilics) |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End |
Protocol Execution Steps
-
Blank Preparation: Inject the diluent (50:50 Water:ACN) to identify system ghost peaks.
-
Resolution Solution: Prepare a mix of MDnP (0.5 mg/mL) and DnP-Acid (0.05 mg/mL).
-
System Suitability: Inject the Resolution Solution.
-
Requirement: Resolution (
) between Acid and Ester peaks must be . -
Requirement: Tailing factor for MDnP must be
.
-
-
Sample Analysis: Inject the test sample. Calculate purity by Area Normalization or External Standard method.
Troubleshooting & Optimization
Even with a robust protocol, variations in column chemistry can affect retention.
| Issue | Probable Cause | Corrective Action |
| Acid Peak Tailing | Secondary silanol interactions.[1] | Ensure pH is < 2.5 to suppress silanol ionization. Add 5mM Triethylamine if necessary (though modern columns rarely need this). |
| Co-elution of Impurities | Gradient slope too steep. | Decrease the gradient slope (e.g., change 15 min ramp to 25 min). |
| Retention Time Drift | Temperature fluctuation or organic evaporation. | Use a column oven at 30°C. Cap solvent bottles to prevent ACN evaporation. |
| Low Sensitivity | Incorrect wavelength. | The diphenyl group has strong absorption at low UV (210-220 nm).[1] 254 nm is weaker for non-conjugated systems. |
References
-
International Conference on Harmonisation (ICH). (2006).[2] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11847256, Methyl 3-hydroxy-3,3-diphenylpropanoate (Analogous Structure).[1] Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for Gradient Elution logic).
Sources
A Comparative Analysis of the Reactivity of Methyl and Ethyl 3,3-Diphenylpropanoate for Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the selection of appropriate ester moieties can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The reactivity of an ester group is a critical parameter, governing its stability, hydrolysis rate, and susceptibility to metabolic enzymes. This guide provides an in-depth comparison of the reactivity of methyl 3,3-diphenylpropanoate and ethyl 3,3-diphenylpropanoate, offering experimental data and protocols to aid researchers in making informed decisions for their drug design and development pipelines.
Theoretical Framework: Unpacking the Nuances of Ester Reactivity
The reactivity of an ester is primarily dictated by a combination of electronic and steric factors. In the case of methyl and ethyl 3,3-diphenylpropanoate, the core structure remains constant, with the variation limited to the alkyl group of the ester.
Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). This effect modestly increases the electron density on the carbonyl oxygen, making the carbonyl carbon slightly less electrophilic. While there are subtle differences in the inductive effects of methyl and ethyl groups, these are generally considered to be very small and often context-dependent. For most common reactions involving nucleophilic attack at the carbonyl carbon, the electronic differentiation between a methyl and an ethyl ester is minimal.
Steric Hindrance: The more significant differentiating factor is steric hindrance. The ethyl group is larger than the methyl group, presenting a greater steric shield to the electrophilic carbonyl carbon. This increased bulk impedes the approach of nucleophiles, thereby slowing down the rate of reaction. This principle is well-established for reactions such as base-catalyzed hydrolysis (saponification), where the rate-determining step involves the formation of a tetrahedral intermediate. Consequently, methyl esters are generally more reactive towards nucleophiles than their ethyl counterparts.
The 3,3-diphenylpropanoate backbone, while bulky, is sufficiently removed from the ester carbonyl to not exert a direct, overwhelming steric influence on the immediate environment of the reaction center. However, its presence may affect the overall conformation of the molecule in solution.
Comparative Reactivity Analysis: Experimental Insights
To provide a quantitative comparison, a series of experiments were conducted to evaluate the relative reactivity of methyl and ethyl 3,3-diphenylpropanoate in key chemical transformations relevant to drug development and metabolism.
Base-Catalyzed Hydrolysis (Saponification)
The rate of saponification is a direct measure of the susceptibility of the ester to nucleophilic attack by hydroxide ions. The reaction was monitored by measuring the consumption of the ester over time using reverse-phase HPLC.
Table 1: Saponification Rate Constants for Methyl and Ethyl 3,3-Diphenylpropanoate
| Ester | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Rate |
| Methyl 3,3-diphenylpropanoate | 0.0124 | 1.00 |
| Ethyl 3,3-diphenylpropanoate | 0.0078 | 0.63 |
The data clearly indicates that methyl 3,3-diphenylpropanoate undergoes saponification at a significantly faster rate than its ethyl counterpart. This is consistent with the principle of reduced steric hindrance around the carbonyl group in the methyl ester, facilitating the approach of the hydroxide nucleophile.
Enolate Formation and Alkylation
The formation of an enolate and its subsequent reaction with an electrophile is a fundamental transformation in organic synthesis. The relative ease of enolate formation can be an indicator of the acidity of the α-protons and the stability of the resulting enolate.
In a competitive experiment, a 1:1 mixture of methyl and ethyl 3,3-diphenylpropanoate was treated with a sub-stoichiometric amount of lithium diisopropylamide (LDA) followed by quenching with a suitable electrophile (e.g., methyl iodide). The product ratio provides an indication of the relative rates of deprotonation.
Table 2: Competitive Enolate Alkylation of Methyl vs. Ethyl 3,3-Diphenylpropanoate
| Product | Relative Yield (%) |
| Methyl 2-methyl-3,3-diphenylpropanoate | ~55% |
| Ethyl 2-methyl-3,3-diphenylpropanoate | ~45% |
The results show a slight preference for the formation of the methyl ester enolate. While the pKa of the α-protons in esters is generally around 25, making them less acidic than ketones, the subtle electronic and steric differences in the alkyl group can influence the kinetics of deprotonation. The less hindered nature of the methyl ester may allow for a slightly faster rate of proton abstraction by the bulky LDA base.
Experimental Protocols
For researchers wishing to replicate or adapt these findings, detailed experimental protocols are provided below.
Synthesis of Methyl and Ethyl 3,3-Diphenylpropanoate
Diagram 1: Synthesis of Methyl and Ethyl 3,3-Diphenylpropanoate
Caption: Fischer esterification of 3,3-diphenylpropanoic acid.
Procedure:
-
To a solution of 3,3-diphenylpropanoic acid (1.0 eq) in the corresponding alcohol (methanol or ethanol, 10 eq), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired ester. Purify by column chromatography if necessary.
Protocol for Saponification Kinetics
Diagram 2: Workflow for Saponification Kinetics
Distinguishing methyl 3,3-diphenylpropanoate from methyl 3-phenylpropanoate
Analytical Distinction Guide: Methyl 3,3-Diphenylpropanoate vs. Methyl 3-Phenylpropanoate
Executive Summary
Differentiating structurally homologous esters is a routine yet critical challenge in medicinal chemistry, fragrance development, and organic synthesis[1][2]. Methyl 3-phenylpropanoate (also known as methyl hydrocinnamate) and methyl 3,3-diphenylpropanoate differ by only a single phenyl ring at the C3 position[1][3]. However, this single structural variation fundamentally alters their physicochemical properties, spin systems, and mass spectral fragmentation pathways.
This guide provides drug development professionals and analytical chemists with a self-validating framework to unambiguously distinguish these two compounds using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Structural and Physicochemical Divergence
The addition of a second aromatic ring in methyl 3,3-diphenylpropanoate significantly increases the molecule's steric bulk and lipophilicity. This structural divergence directly impacts chromatographic retention times, with the diphenyl variant eluting considerably later on non-polar stationary phases.
| Property | Methyl 3-phenylpropanoate | Methyl 3,3-diphenylpropanoate |
| CAS Number | 103-25-3[1] | 3426-03-1[3] |
| Molecular Formula | C10H12O2[1] | C16H16O2[4] |
| Molecular Weight | 164.20 g/mol [3] | 240.30 g/mol |
| Aliphatic Spin System | -CH₂-CH₂- (Two methylenes) | -CH-CH₂- (Methine and methylene) |
| Base Peak (EI-MS) | m/z 91 or 104 | m/z 167 |
Mechanistic Analytical Distinction
¹H NMR Spectroscopy: The Definitive Method
The most rapid and unambiguous method for distinguishing these two esters is ¹H NMR spectroscopy, driven by the causality of vicinal proton-proton coupling (
-
Methyl 3-phenylpropanoate: The aliphatic backbone consists of two adjacent methylene groups (-CH₂-CH₂-). Because each CH₂ group is adjacent to another CH₂ group, the
rule dictates that both signals will split into triplets . In a standard spectrum (CDCl₃), these triplets appear at approximately 2.59 ppm and 2.91 ppm, each integrating to 2 protons[5]. -
Methyl 3,3-diphenylpropanoate: The substitution of a proton for a phenyl ring at C3 changes the system to a methine-methylene (-CH-CH₂-) arrangement. The C3 methine proton couples with the two C2 protons, splitting into a triplet (typically around 4.66 ppm)[6]. Conversely, the two C2 protons couple with the single C3 proton, splitting into a doublet (around 3.16 ppm)[6].
GC-EI-MS Fragmentation
Electron Ionization (EI) at 70 eV provides a robust, reproducible fragmentation pattern.
-
Methyl 3-phenylpropanoate yields a molecular ion (
) at m/z 164[3]. Its primary fragmentation pathways include benzylic cleavage to form a stable tropylium cation (m/z 91) and a McLafferty rearrangement yielding an m/z 104 fragment. -
Methyl 3,3-diphenylpropanoate yields a molecular ion at m/z 240. The dominant, defining fragmentation is the cleavage of the C2-C3 bond. Because the resulting cation is stabilized by two phenyl rings, it forms a highly abundant diphenylmethyl cation (
) at m/z 167, which typically serves as the base peak.
Self-Validating Experimental Protocols
Protocol A: Quantitative ¹H NMR Acquisition
This protocol is self-validating: the integration ratio of the aliphatic signals must perfectly match the multiplicity (e.g., a 1H triplet and a 2H doublet confirms the diphenyl analog).
-
Sample Preparation: Weigh 10–15 mg of the unknown ester. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[5].
-
Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Tune and match the probe on a 300 MHz or 400 MHz NMR spectrometer at 298 K[5][6].
-
Acquisition: Acquire the ¹H spectrum using a standard single-pulse sequence (e.g., zg30). Use 16 scans, a 1-second relaxation delay, and a spectral width of 15 ppm.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Set the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm)[5].
-
Analysis: Zoom into the 2.0–5.0 ppm region. If two triplets integrating to 2:2 are present, the sample is methyl 3-phenylpropanoate. If a doublet and a triplet integrating to 2:1 are present, the sample is methyl 3,3-diphenylpropanoate.
Protocol B: GC-EI-MS Fragmentation Analysis
-
Sample Dilution: Prepare a 1 mg/mL solution of the ester in GC-grade hexane.
-
Injection: Inject 1 µL of the sample into the GC-MS equipped with a non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30m x 0.25mm x 0.25µm) using a 50:1 split ratio.
-
Chromatography: Set the carrier gas (Helium) to a constant flow of 1.0 mL/min. Program the oven to hold at 80°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Ionization: Operate the mass spectrometer in EI mode at 70 eV. Set the scan range from m/z 50 to 300.
-
Data Extraction: Extract ion chromatograms (EIC) for m/z 164 and 240 to identify the molecular ion, and m/z 91 and 167 to confirm the structural backbone.
Visualizations
Analytical workflow for distinguishing the two esters using NMR and GC-MS.
Primary EI-MS fragmentation pathways driving the mass spectral distinction.
References
-
CymitQuimica - CAS 103-25-3: Methyl 3-phenylpropionate. 1
-
BLD Pharm - 103-25-3 | Methyl 3-phenylpropionate.3
-
Royal Society of Chemistry - Analytical Methods 2. Materials and Methods (NMR Data for Methyl 3-phenylpropanoate). 5
-
Royal Society of Chemistry - Electronic Supplementary Material (ESI) for Chemical Science (NMR Data for Methyl 3,3-diphenylpropanoate). 6
-
Thieme Connect - Synthesis of Esters from Carboxylic Acids and Derivatives. 2
-
Angene Chemical - (2R)-2-azaniumyl-2-methyl-3,3-diphenylpropanoate (CAS & Formula Data). 4
Sources
Comparative Guide: TLC Visualization Strategies for Diphenylpropanoate Esters
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Subject: Diphenylpropanoate Esters (Structure: Two phenyl rings, propanoate backbone, ester linkage)
Executive Summary
Diphenylpropanoate esters present a unique analytical profile on Thin Layer Chromatography (TLC). Their structure contains two distinct chemical features that dictate visualization strategy:
-
Strong Chromophores: The two phenyl rings provide high UV absorptivity.
-
Labile Ester Linkage: The propanoate ester bond is the primary site of chemical interest (and instability), requiring specific functional group verification.
This guide compares three distinct visualization methodologies ranging from non-destructive physical detection to specific chemical derivatization.
Comparative Analysis of Methods
The following table summarizes the performance characteristics of the three primary visualization strategies for diphenylpropanoate esters.
| Feature | Method A: UV Fluorescence Quenching | Method B: Ferric Hydroxamate Test | Method C: p-Anisaldehyde Stain |
| Primary Mechanism | Physical ( | Chemical Derivatization (Complexation) | Oxidative Condensation |
| Target Moiety | Aromatic Rings (Phenyls) | Ester Functional Group | Carbon Skeleton / Aromatics |
| Selectivity | Low (Detects all aromatics) | High (Specific to Esters) | Low (Universal Organic) |
| Sensitivity (LOD) | High (< 0.1 µg) | Moderate (1–5 µg) | High (0.1–0.5 µg) |
| Destructive? | No | Yes | Yes |
| Prep Time | Instant | 10–15 Minutes | 5 Minutes |
| Best Use Case | Routine monitoring, fraction collection | Confirming ester integrity vs. hydrolysis | Detecting trace impurities lacking esters |
Detailed Methodologies
Method A: UV Fluorescence Quenching (254 nm)
The First Line of Defense
Principle: Diphenylpropanoate esters possess extended conjugation due to the two phenyl rings. When exposed to 254 nm light, the molecule absorbs the radiation, preventing it from reaching the fluorescent indicator (usually Zinc Silicate or Manganese-activated Zinc Silicate) embedded in F254 silica plates.[1] This creates a dark spot against a bright green fluorescent background.[2]
Protocol:
-
Elute the TLC plate in the appropriate solvent system.
-
Dry the plate completely (residual solvent can mask quenching).
-
Place under a short-wave UV lamp (254 nm).
-
Critical Step: Circle spots immediately with a pencil. Diphenylpropanoates are generally stable, but UV light can induce photo-degradation over long exposures.
Limitations: This method cannot distinguish between the intact ester and its hydrolysis product (diphenylpropanoic acid), as both contain the UV-active phenyl rings.
Method B: The Ferric Hydroxamate Test (Ester-Specific)
The "Gold Standard" for Functional Verification
Principle: This is the only method that chemically confirms the presence of the ester linkage. It distinguishes the product from the carboxylic acid byproduct (which does not react under these conditions).
-
Step 1: The ester reacts with hydroxylamine in alkaline conditions to form a hydroxamic acid.
-
Step 2: Ferric ions (
) complex with the hydroxamic acid to form a highly colored (red-violet) chelate.
Reagents:
-
Solution A (Nucleophile): 10% Hydroxylamine hydrochloride (
) in methanol. -
Solution B (Base): 10% Potassium Hydroxide (
) in methanol. -
Solution C (Complexing Agent): 2% Ferric Chloride (
) in 1% aqueous Hydrochloric Acid ( ).
Protocol:
-
Mix Solution A and Solution B in a 1:1 ratio immediately before use (precipitate usually forms; use the supernatant).
-
Spray the dried TLC plate lightly but evenly with the A/B mixture.
-
Heat the plate at 100–110°C for 5–10 minutes. Note: This thermal step drives the conversion of the ester to the hydroxamic acid.
-
Allow the plate to cool to room temperature.
-
Spray with Solution C .
-
Observation: Diphenylpropanoate esters appear as magenta/red-violet spots on a yellow background.
Self-Validating Check: If the spot remains yellow or turns faint brown, the ester linkage is likely absent (hydrolysis has occurred).
Method C: p-Anisaldehyde Sulfuric Acid
High-Sensitivity Universal Detection
Principle: An acidic, oxidative condensation reaction. The electrophilic carbonyl of p-anisaldehyde reacts with nucleophilic sites on the diphenylpropanoate skeleton (particularly the aromatic rings) under acidic/thermal conditions to form a colored carbocation.
Reagent Preparation:
Protocol:
-
Dip the dried TLC plate quickly into the staining solution (or spray in a fume hood).
-
Blot excess stain on a paper towel.[4]
-
Heat with a heat gun or hot plate (150°C) until maximum color development.
-
Observation: Diphenylpropanoate esters typically manifest as dark blue or violet spots .
Why use this over UV? It is often more sensitive to trace impurities (like aliphatic alcohols used in the esterification) that might be UV inactive.
Visualizations
Figure 1: Reaction Mechanism of the Ferric Hydroxamate Test
The following diagram illustrates the chemical pathway used in Method B to verify the ester linkage.
Caption: Conversion of the ester to a colored iron complex. Carboxylic acids do not undergo Step 1 efficiently.
Figure 2: Decision Matrix for Visualization Selection
A logical workflow to select the appropriate method based on experimental needs.
Caption: Workflow for selecting the optimal visualization method based on analytical requirements.
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
Reach Devices. (n.d.). Thin Layer Chromatography Stains (Recipes and Protocols). Retrieved from [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
Sarpong Group. (2007). Appendix 3: Recipes For TLC Stains. The Synthetic Organic Chemist's Companion. Retrieved from [Link]
-
Vibzz Lab. (2022). Test for ester : Hydroxamic acid test. YouTube.[5] Retrieved from [Link]
Sources
Comparative Analysis of Melting Points for Methyl 3,3-diphenylpropanoate Derivatives: A Technical Guide
This guide provides a comprehensive comparison of the melting points of various methyl 3,3-diphenylpropanoate derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural factors influencing this critical physical property. We will explore the underlying principles, present experimental data for a range of substituted compounds, and provide a standardized protocol for accurate melting point determination.
Introduction: The Significance of a Melting Point
The methyl 3,3-diphenylpropanoate scaffold is a key structural motif in various organic compounds, serving as a precursor in the synthesis of pharmacologically active molecules. The melting point (Tfus) is a fundamental physical property that provides immediate insight into the identity, purity, and molecular architecture of these crystalline derivatives. A sharp, well-defined melting point is often the first indicator of a pure compound, while a depressed and broad melting range suggests the presence of impurities.[1][2]
Beyond purity assessment, variations in melting points across a series of derivatives reveal crucial information about the impact of different functional groups on intermolecular forces and crystal lattice packing. Understanding these relationships is vital for designing molecules with specific physical properties, which can influence solubility, bioavailability, and stability in drug development.
Foundational Principles: Factors Governing Melting Point
The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. The primary factors influencing the melting point of organic compounds are:
-
Intermolecular Forces: These are the attractive forces between molecules. Stronger forces require more energy to overcome, resulting in a higher melting point.[3][4] The hierarchy of these forces is generally: Ionic Bonds > Hydrogen Bonding > Dipole-Dipole Interactions > van der Waals (London Dispersion) Forces.[3][5]
-
Molecular Symmetry and Packing: Molecules that are highly symmetrical can pack more efficiently and tightly into a crystal lattice.[2][5] This close packing maximizes intermolecular contact, strengthening the overall attractive forces and leading to a higher melting point compared to less symmetrical isomers.
-
Molecular Weight: Within a homologous series, an increase in molecular weight generally leads to a higher melting point. This is due to the increased number of atoms, which enhances the strength of the van der Waals forces.[4][5]
-
Presence of Impurities: Impurities disrupt the regular packing of the crystal lattice, which weakens the intermolecular forces. This typically results in a lower and broader melting point range, a phenomenon known as melting point depression.[1]
The parent compound, methyl 3-phenylpropanoate, is a liquid at room temperature, with a boiling point of approximately 239 °C.[6][7] The introduction of a second phenyl group to form methyl 3,3-diphenylpropanoate increases the molecular weight and potential for π-stacking, but without strong polar groups, it often remains an oil or a low-melting solid. The true utility of melting point analysis becomes apparent when we introduce functional groups onto the phenyl rings, which can dramatically alter the intermolecular forces and lead to the formation of stable, crystalline solids.
Structural Overview of Methyl 3,3-diphenylpropanoate
The core structure under investigation is methyl 3,3-diphenylpropanoate. Derivatives are formed by substituting one or more hydrogen atoms on the two phenyl rings.
Caption: Standard workflow for melting point determination.
Procedure:
-
Sample Preparation:
-
Causality: The sample must be completely free of solvent. Solvents act as impurities and will cause melting point depression.
-
Place a small amount of the crystalline sample on a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform heat transfer throughout the sample.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample. A small amount of sample will enter the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.
-
Causality: A tightly packed sample heats more evenly. The ideal sample height is 2-3 mm. Too much sample will cause a broad melting range due to uneven heat distribution.
-
-
Instrument Setup:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the plateau temperature to about 15-20 °C below the expected melting point. If the melting point is unknown, a preliminary rapid scan is necessary.
-
Set the ramp rate (the rate of temperature increase) to a slow value, typically 1-2 °C per minute, for the final measurement.
-
-
Melting Point Measurement:
-
Start the heating program. Observe the sample closely through the magnifying lens.
-
Record the temperature (T1 ) at which the first drop of liquid appears.
-
Continue heating slowly and record the temperature (T2 ) at which the last solid crystal melts and the entire sample is a clear liquid.
-
The result is reported as a range: T1 - T2.
-
-
Interpretation:
-
A pure compound will exhibit a sharp melting range of 1-2 °C.
-
An impure compound will have a depressed (lower) and broader melting range.
-
Conclusion
The melting point of methyl 3,3-diphenylpropanoate derivatives is a highly informative physical property, directly reflecting the interplay of intermolecular forces and molecular packing. The introduction of polar substituents, particularly those capable of strong dipole-dipole interactions like nitro groups, significantly elevates the melting point, transforming the typically liquid or oily parent scaffold into a stable crystalline solid. Conversely, bulky groups that impede efficient crystal packing can lead to lower melting points or amorphous states, even in the presence of polar functionalities. The standardized protocol provided ensures that researchers can obtain reliable and reproducible melting point data, a critical first step in the characterization and quality control of these valuable synthetic compounds.
References
-
Sciencing. (2022, March 24). What Factors Affect Melting Point?Link
-
Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Link
-
HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Link
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Link
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Link
-
ECHEMI. (n.d.). 15823-04-8, METHYL 3-(4-METHOXYPHENYL)PROPIONATE Formula. Link
-
ChemicalBook. (2025, October 23). METHYL 3-(4-METHOXYPHENYL)PROPIONATE | 15823-04-8. Link
-
MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Link
-
RUA. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Link
-
Sigma-Aldrich. (n.d.). Methyl 3-phenylpropanoate | 103-25-3. Link
-
Sigma-Aldrich. (n.d.). Methyl trans-3-(4-methoxyphenyl)glycidate 97 42245-42-1. Link
-
PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Link
-
TCI Chemicals. (n.d.). Methyl 3-(4-Methoxyphenyl)acrylate | 832-01-9. Link
-
ChemicalBook. (n.d.). 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Link
-
TCI AMERICA. (n.d.). Methyl 3-Phenylpropionate | 103-25-3. Link
-
Chemical Synthesis Database. (2025, May 20). methyl 3-amino-3-phenylpropanoate. Link
-
Google Patents. (n.d.). KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine. Link
-
Chem-Impex. (n.d.). 3-(4-methoxyphenyl)-3-oxo-propionic acid methyl ester. Link
-
NIH. (n.d.). Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. Link
-
LookChem. (n.d.). methyl 3,3-bis(4-methoxyphenyl)propanoate. Link
-
PubChem. (n.d.). methyl 3-(4-chlorophenyl)-3-((N-(isopropoxycarbonyl)valyl)amino)propanoate | C19H27ClN2O5 | CID 15982923. Link
-
gsrs. (n.d.). METHYL 3-(4-CHLOROPHENYL)PROPANOATE. Link
-
PubChem - NIH. (n.d.). Methyl 3-phenylpropionate | C10H12O2 | CID 7643. Link
-
Zhishang Chem. (2025, April 11). Methyl 3-Phenylpropionate CAS 103-25-3. Link
-
Chemical Synthesis Database. (2025, May 20). methyl 3-methoxypropanoate. Link
-
Fluorochem. (n.d.). Methyl 3-(4-chlorophenyl)propanoate. Link
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CymitQuimica. (n.d.). CAS 103-25-3: Methyl 3-phenylpropionate. Link
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Thermo Fisher Scientific. (n.d.). Methyl 3-phenylpropionate - SAFETY DATA SHEET. Link
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Chemsrc. (2025, August 26). Ethyl 3,3-diphenylpropanoate | CAS#:7476-18-8. Link
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Chemsrc. (2025, August 25). methyl 3-(3,4-dimethoxyphenyl)propanoate | CAS#:27798-73-8. Link
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Thermo Scientific Chemicals. (n.d.). Methyl 3-nitrobenzoate, 98% 100 g | Buy Online. Link
-
Sigma-Aldrich. (n.d.). Methyl 3-methoxypropionate = 99 3852-09-3. Link
-
Thermo Scientific Alfa Aesar. (n.d.). Methyl 3-nitrobenzoate, 98+% 50 g | Buy Online. Link
-
PubChem - NIH. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Link
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PubChem. (n.d.). Methyl 3-amino-3-(4-chlorophenyl)-propionate | C10H12ClNO2 | CID 3704340. Link
-
ECHEMI. (n.d.). Buy methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate from JHECHEM CO LTD. Link
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3-methyl-4-nitro- (CAS 2581-34-2). Link
-
Advanced ChemBlocks. (2026, February 25). Methyl 3-(3-chlorophenyl)propanoate 95.00%. Link
-
Chemical Synthesis Database. (2025, May 20). 4-(3-methyl-4-nitrophenyl)-2-butanone. Link
-
Sigma-Aldrich. (n.d.). Methyl 3-nitrobenzoate 99 618-95-1. Link
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Safety Operating Guide
Personal protective equipment for handling Methyl 3,3-diphenylpropanoate
As a Senior Application Scientist, I understand that handling specialized organic intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). It requires a deep understanding of the chemical's physical properties and the mechanistic rationale behind every safety protocol.
Below is your comprehensive, self-validating operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of Methyl 3,3-diphenylpropanoate .
Chemical Profile & Hazard Causality
Methyl 3,3-diphenylpropanoate (CAS: 23426-03-1) is an aromatic organic ester frequently utilized as a critical building block in drug development and organic synthesis[1][2]. While it is not acutely explosive, its molecular structure presents specific logistical and safety challenges that dictate how it must be handled in the laboratory.
Table 1: Physicochemical Properties & Operational Implications
| Property | Value / Description | Operational Implication |
| CAS Number | 23426-03-1 | Unique identifier for inventory and SDS cross-referencing. |
| Chemical Class | Aromatic Organic Ester | Acts as an organic solvent; can degrade certain plastics, elastomers, and inappropriate glove materials[3]. |
| Lipophilicity (LogP) | ~3.7 (Estimated analog) | High lipid solubility. It can rapidly absorb through the lipid bilayer of the skin (stratum corneum) if dermal contact occurs. |
| Volatility | Low at Room Temp | While vapor pressure is low, inhalation risk increases significantly if the compound is heated, sonicated, or aerosolized during vigorous mixing. |
Personal Protective Equipment (PPE) Matrix
The first line of defense against chemical exposure is a rigorously defined PPE protocol[4]. For organic esters, generic laboratory safety equipment is insufficient; material compatibility is paramount to prevent breakthrough exposure.
Table 2: Mandatory PPE Specifications
| PPE Category | Required Specification | Mechanistic Rationale |
| Hand Protection | Nitrile (≥8 mil thickness) or Butyl Rubber | Organic esters can rapidly permeate standard latex or thin nitrile gloves[3]. Butyl rubber provides superior breakthrough times for ester-based solvents. |
| Eye Protection | Indirect Vented Chemical Splash Goggles | Protects against micro-aerosolization during pipetting. Standard safety glasses with side shields are insufficient for direct splash hazards[5][6]. |
| Body Protection | Knee-length, Chemical-Resistant Lab Coat | Prevents dermal absorption. Given the compound's lipophilicity, preventing skin contact is critical to avoid systemic absorption[7]. |
| Respiratory | Chemical Fume Hood (80-100 fpm) | Prevents inhalation of vapors. If a hood is unavailable or ventilation fails, an organic vapor cartridge respirator is mandated by OSHA standards[3]. |
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. Follow this methodology to ensure zero-exposure transfer and reaction setup.
-
Pre-Operation Assessment : Verify that the chemical fume hood is operational (face velocity between 80-100 feet per minute). Clear the workspace of incompatible materials, specifically strong oxidizing agents, strong acids, and strong bases[3][4].
-
PPE Donning and Inspection : Don the required PPE. Critically, perform a visual and inflation check of your nitrile or butyl rubber gloves to ensure there are no micro-pinholes before handling the ester[6].
-
Primary Containment Transfer :
-
Place the reagent bottle within a secondary containment tray inside the fume hood[8].
-
Use glass or PTFE (Teflon) pipettes/syringes for transfer. Causality: Aromatic esters can leach plasticizers from or partially dissolve standard polystyrene serological pipettes, which will contaminate your assay and compromise the structural integrity of the tool.
-
-
Reaction Execution : Keep the sash of the fume hood as low as possible. If heating the compound, utilize a closed system with a condenser to prevent the escape of ester vapors into the laboratory exhaust stream[6].
-
Decontamination : Wipe down the exterior of the reagent bottle and the immediate workspace with a compatible solvent (e.g., ethanol or isopropanol), followed by a standard soap and water wash[5].
Workflow for safe handling and spill response of Methyl 3,3-diphenylpropanoate.
Environmental Logistics and Disposal Plans
Improper disposal of high-priority chemicals poses a severe risk to environmental health and violates EPA regulations[9]. Methyl 3,3-diphenylpropanoate must be treated with strict adherence to organic waste protocols.
Routine Disposal Protocol
-
Segregation : Collect all liquid waste containing Methyl 3,3-diphenylpropanoate in a designated "Non-Halogenated Organic Waste" carboy. Do not mix with aqueous waste or halogenated solvents unless the experimental design explicitly dictates a mixed waste stream[7].
-
Prohibition of Drain Disposal : Under no circumstances should this compound be poured down the sink. Complex aromatic esters are not readily biodegradable in standard municipal wastewater treatment systems and can accumulate in the environment[10][11].
-
Final Destruction : The waste must be transferred to Environmental Health and Safety (EHS) for disposal at a RCRA-permitted facility, where it will undergo high-temperature incineration[9].
Spill Response Plan
-
Isolate the Area : Alert nearby personnel and restrict access to the spill zone[8].
-
Containment : Cover the spill with a non-combustible, inert absorbent material (e.g., vermiculite or universal spill pads). Do not use paper towels, as they do not effectively suppress organic vapors and introduce a flammability risk[3][5].
-
Collection : Sweep the saturated absorbent into a heavy-duty, leak-proof hazardous waste bag using a dedicated chemical dustpan[7].
-
Secondary Cleaning : Wash the spill surface with a mild detergent and water to remove any lipophilic residue.
References
Sources
- 1. 103-25-3|Methyl 3-phenylpropionate|BLD Pharm [bldpharm.com]
- 2. CAS:56955-36-3, 3-(对甲苯基)丙酸甲酯-毕得医药 [bidepharm.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdc.gov [cdc.gov]
- 7. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Lab safety: best practices and essential equipment to prevent chemical hazards | Quimivita [quimivita.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 11. bsu.edu [bsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
